Product packaging for Mofebutazone(Cat. No.:CAS No. 2210-63-1)

Mofebutazone

Cat. No.: B1677390
CAS No.: 2210-63-1
M. Wt: 232.28 g/mol
InChI Key: REOJLIXKJWXUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mofebutazone (CAS Number: 2210-63-1), also known as monophenylbutazone, is a chemical compound of significant interest in pharmacological research. It is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class and is primarily recognized for its anti-inflammatory, analgesic, and antipyretic properties . The primary mechanism of action of this compound, shared with many NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever . By reducing prostaglandin synthesis, this compound helps alleviate these symptoms. Its research value is further enhanced by its antioxidant properties, which involve scavenging free radicals to reduce oxidative stress, and its ability to modulate the activity of immune cells like neutrophils and macrophages . A key characteristic that distinguishes this compound from the related drug phenylbutazone is its more favorable pharmacokinetic profile. Studies indicate that this compound has a considerably shorter half-life of approximately 1.9 hours and is predominantly eliminated from the body within 24 hours, suggesting a potentially reduced risk of accumulation in research models . Due to its high plasma protein binding, it may compete with other protein-bound drugs in experimental settings . This compound is supplied for research applications, such as in vitro studies on inflammatory pathways and its effects on conditions like arthritis . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this product with appropriate care, referring to the material safety data sheet for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O2 B1677390 Mofebutazone CAS No. 2210-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butyl-1-phenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOJLIXKJWXUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)NN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41468-34-2 (hydrochloride salt)
Record name Mofebutazone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023331
Record name Mofebutazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2210-63-1
Record name Mofebutazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2210-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mofebutazone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mofebutazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13629
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mofebutazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mofebutazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mofebutazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOFEBUTAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPW36WUI5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Mofebutazone in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofebutazone, also known as monophenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class.[1][2] It is utilized for its anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties in the management of joint and muscular pain.[1][2][3] Like other NSAIDs, its therapeutic effects are primarily derived from its ability to modulate the inflammatory cascade. This technical guide provides a detailed examination of this compound's mechanism of action, focusing on its role in key inflammatory pathways, supported by quantitative data, experimental protocols, and pathway visualizations.

Although this compound is administered, its pharmacological activity is largely attributed to its primary active metabolite, phenylbutazone. This compound itself has a significantly shorter half-life (approximately 1.9 hours) compared to phenylbutazone (54-99 hours) and is considered to be about 5-6 times less toxic.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The central mechanism of action for this compound, mediated through its active metabolites like phenylbutazone and oxyphenbutazone, is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key lipid mediators of inflammation, pain, and fever.

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in many tissues, including the stomach, kidneys, and platelets. It plays a "housekeeping" role by synthesizing prostaglandins that are crucial for protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation by stimuli such as cytokines and endotoxins. The prostaglandins produced by COX-2 are major contributors to the classic signs of inflammation: pain, swelling, heat, and redness.

This compound's active metabolite, phenylbutazone, is a non-selective COX inhibitor , meaning it inhibits both COX-1 and COX-2. The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects. Conversely, the concurrent inhibition of COX-1 is associated with many of the common side effects of NSAIDs, such as gastrointestinal irritation and potential renal impairment, due to the disruption of its protective functions.

The Arachidonic Acid Inflammatory Pathway

The diagram below illustrates the arachidonic acid cascade and the point of intervention by this compound's active metabolites.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Housekeeping Prostaglandins (e.g., PGE2, TXA2) COX1->PGs_Housekeeping PGs_Inflammatory Prostaglandins (e.g., PGE2, PGI2) COX2->PGs_Inflammatory Physiological Physiological Functions (Gastric Protection, Platelet Aggregation) PGs_Housekeeping->Physiological Inflammation Inflammation, Pain, Fever PGs_Inflammatory->Inflammation This compound This compound (via Phenylbutazone) This compound->COX1 Inhibition This compound->COX2 Inhibition

This compound's metabolites inhibit both COX-1 and COX-2.

Quantitative Data: COX Inhibition

The potency of an NSAID is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 and COX-2 provides a selectivity index. While specific IC50 data for this compound is scarce, data for its primary active metabolite, phenylbutazone, is available and provides insight into its non-selective inhibitory profile. Another active metabolite is oxyphenbutazone.

CompoundTarget EnzymeIC50 (µM)Species/Assay Condition
Phenylbutazone COX-119.0Equine Whole Blood
COX-263.0Equine Whole Blood
Oxyphenbutazone COX (non-selective)-Active Metabolite
Mofezolac (for comparison)COX-10.0079Colorimetric Assay
COX-2>50Colorimetric Assay

Note: IC50 values can vary significantly based on the assay conditions, species, and tissue used. The data presented is for comparative purposes. The COX-1:COX-2 IC50 ratio for phenylbutazone in equine whole blood is approximately 0.302, indicating its non-selective nature.

Experimental Protocols

Characterizing the anti-inflammatory mechanism of a compound like this compound involves a combination of in vitro and in vivo assays.

In Vitro: Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound (e.g., Phenylbutazone) for COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of the COX enzyme. COX converts arachidonic acid to Prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to Prostaglandin H2 (PGH2). This peroxidase activity is measured colorimetrically by monitoring the oxidation of a chromogenic substrate. The inhibition of this color change is proportional to the inhibition of COX.

Detailed Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), solutions of purified ovine or human COX-1 and COX-2 enzymes, heme (a required cofactor), and the substrate arachidonic acid.

  • Plate Setup: In a 96-well microplate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add serial dilutions of the test compound (dissolved in a solvent like DMSO) and a vehicle control to the wells. Include a known standard inhibitor (e.g., diclofenac) as a positive control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells. A colorimetric substrate is also added, which will be oxidized during the reaction.

  • Detection: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader. Kinetic readings may be taken over a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vivo: Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible animal model used to screen for the acute anti-inflammatory activity of new compounds.

Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.

Principle: Sub-plantar injection of carrageenan (a seaweed polysaccharide) into the paw of a rodent (typically a rat) induces a localized, biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated primarily by prostaglandins and is sensitive to inhibition by NSAIDs. The anti-inflammatory effect is quantified by measuring the reduction in paw swelling (edema).

Detailed Methodology:

  • Animal Acclimatization: Wistar or Sprague-Dawley rats (150-250g) are acclimatized to laboratory conditions for at least one week with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., saline or 0.5% carboxymethylcellulose).

    • Group II (Positive Control): Receives a standard NSAID (e.g., Indomethacin, 10 mg/kg).

    • Group III, IV, etc. (Test Groups): Receive different doses of this compound.

  • Dosing: The vehicle, positive control, or this compound is administered orally (via gavage) or intraperitoneally.

  • Induction of Inflammation: One hour after dosing, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the left hind paw of each rat.

  • Measurement of Edema: The paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. The degree of edema is calculated as the increase in paw volume from baseline.

  • Data Analysis:

    • Calculate the mean increase in paw volume for each group at each time point.

    • The percentage of inhibition of edema for the treated groups is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the control group, and Vt is the average paw volume increase in the treated group.

Experimental Workflow Visualization

The following diagram outlines the workflow for the Carrageenan-Induced Paw Edema experiment.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Control, Positive, Test) Acclimatization->Grouping Dosing Oral Dosing (Vehicle, Indo, this compound) Grouping->Dosing Baseline Measure Baseline Paw Volume Dosing->Baseline Induction Induce Inflammation (Carrageenan Injection) Baseline->Induction Measurement Measure Paw Volume (Hourly for 5 hours) Induction->Measurement Calculation Calculate Paw Volume Increase Measurement->Calculation Inhibition % Inhibition Calculation Calculation->Inhibition Stats Statistical Analysis Inhibition->Stats

Workflow for the Carrageenan-Induced Paw Edema Assay.

Conclusion

The mechanism of action of this compound in inflammatory pathways is fundamentally rooted in the non-selective inhibition of COX-1 and COX-2 enzymes by its active metabolite, phenylbutazone. This inhibition blocks the synthesis of prostaglandins, key mediators responsible for the cardinal signs of inflammation and pain. While effective for its anti-inflammatory and analgesic properties, its non-selective nature also accounts for potential side effects, primarily gastrointestinal, due to the concurrent inhibition of the protective COX-1 isoform. A thorough understanding of this mechanism, supported by quantitative in vitro data and validated by in vivo models, is essential for the rational use and future development of anti-inflammatory therapeutics.

References

Physicochemical Properties of Mofebutazone: A Technical Guide for Drug Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofebutazone, also known as Monophenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class.[1][2] It is a monophenyl analogue of Phenylbutazone and is utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of joint and muscular pain.[1][3] A thorough understanding of its physicochemical properties is paramount for the successful formulation of stable, effective, and bioavailable dosage forms. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound relevant to drug development, including detailed experimental protocols and a summary of its mechanism of action.

Chemical Identity and Physical Properties

This compound is a white to off-white crystalline solid.[4] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 4-butyl-1-phenylpyrazolidine-3,5-dione
Synonyms Monophenylbutazone, Mofebutazon
CAS Number 2210-63-1
Chemical Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol
Appearance White crystalline solid
Melting Point 103 °C
Boiling Point Not experimentally determined.
Crystalline Structure Data not available in detail.

Physicochemical Parameters for Formulation Development

The solubility, pKa, and lipophilicity of an active pharmaceutical ingredient (API) are critical determinants of its dissolution rate, absorption, and overall bioavailability.

ParameterValueReference(s)
Aqueous Solubility Insoluble in water.
Solubility in Organic Solvents Soluble in acetone and benzene; soluble in hot methanol and ethanol.
Formulation Solubility Soluble in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL). Soluble in 10% DMSO and 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL). Soluble in DMSO (≥ 100 mg/mL).
pKa Not experimentally determined. As a reference, the pKa of the structurally similar Phenylbutazone is approximately 4.5, indicating it is a weak acid.
LogP (Octanol-Water Partition Coefficient) Not experimentally determined.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These represent standard pharmaceutical industry practices.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

  • Sample Preparation: A small amount of this compound powder (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).

  • Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Interpretation: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion.

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg this compound pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference Pans seal->load heat Heat at 10°C/min under N2 load->heat monitor Monitor Heat Flow vs. Temp heat->monitor thermogram Generate Thermogram monitor->thermogram determine_mp Determine Melting Point (Peak of Endotherm) thermogram->determine_mp determine_hf Calculate Enthalpy of Fusion (Area under Peak) thermogram->determine_hf Mofebutazone_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberation cox COX-1 & COX-2 arachidonic_acid->cox Conversion prostaglandins Prostaglandins (PGG2, PGH2) cox->prostaglandins downstream Pro-inflammatory Effects (Pain, Fever, Inflammation) prostaglandins->downstream This compound This compound This compound->cox Inhibition

References

An In-depth Technical Guide to the Synthesis of Mofebutazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID). The document details the primary starting materials, key chemical transformations, and experimental protocols, supported by quantitative data and process visualizations to facilitate understanding and replication by researchers in drug development and medicinal chemistry.

Introduction to this compound

This compound, chemically known as 4-butyl-1-phenylpyrazolidine-3,5-dione, is a pyrazolidine derivative and a monophenyl analogue of Phenylbutazone. It exhibits anti-inflammatory, analgesic, and antipyretic properties. Understanding its synthesis is crucial for the exploration of its therapeutic potential and the development of new derivatives.

Core Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the preparation of a key intermediate, diethyl n-butylmalonate. This is followed by a cyclocondensation reaction with phenylhydrazine to form the final this compound molecule.

Mofebutazone_Synthesis_Overview Start Starting Materials (Diethyl Malonate, n-Butyl Bromide, Phenylhydrazine) Step1 Step 1: Synthesis of Diethyl n-butylmalonate Start->Step1 Intermediate Diethyl n-butylmalonate Step1->Intermediate Step2 Step 2: Cyclocondensation with Phenylhydrazine Intermediate->Step2 This compound This compound Step2->this compound

Caption: Overview of the two-step synthesis pathway for this compound.

Step 1: Synthesis of Diethyl n-butylmalonate

The initial step is the alkylation of diethyl malonate with an n-butyl group to yield diethyl n-butylmalonate. This reaction is a classic example of a malonic ester synthesis.

Reaction: Diethyl malonate + n-Butyl bromide → Diethyl n-butylmalonate

Experimental Protocol for Diethyl n-butylmalonate Synthesis

A common method for the synthesis of diethyl n-butylmalonate involves the use of a base, such as sodium ethoxide, to deprotonate diethyl malonate, followed by nucleophilic substitution with n-butyl bromide.

Table 1: Reagents and Reaction Conditions for Diethyl n-butylmalonate Synthesis

Reagent/ParameterQuantity/Value
Diethyl malonate1.0 mol
Sodium1.0 g atom
Absolute EthanolSufficient quantity
n-Butyl bromide1.0 mol
Reaction TemperatureReflux
Reaction Time~2 hours
Yield80-90%

Detailed Methodology:

  • In a flask equipped with a reflux condenser, dissolve sodium in absolute ethanol to prepare sodium ethoxide.

  • To this solution, add diethyl malonate dropwise.

  • Following the addition, introduce n-butyl bromide to the reaction mixture.

  • Heat the mixture to reflux for approximately 2 hours, or until the reaction is complete (monitored by TLC).

  • After cooling, the excess ethanol is removed by distillation.

  • The residue is then treated with water, and the organic layer containing diethyl n-butylmalonate is separated.

  • The crude product is purified by vacuum distillation.

Diethyl_n_butylmalonate_Workflow cluster_prep Sodium Ethoxide Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification Na Sodium Na_ethoxide Sodium Ethoxide Solution Na->Na_ethoxide EtOH Absolute Ethanol EtOH->Na_ethoxide Reaction_Mixture Reaction Mixture Na_ethoxide->Reaction_Mixture DEM Diethyl Malonate DEM->Reaction_Mixture nBuBr n-Butyl Bromide nBuBr->Reaction_Mixture Reflux Reflux (~2h) Reaction_Mixture->Reflux Crude_Product_Mix Crude Product Mixture Reflux->Crude_Product_Mix Distillation Ethanol Distillation Crude_Product_Mix->Distillation Separation Water Wash & Separation Distillation->Separation Purification Vacuum Distillation Separation->Purification Final_Product Pure Diethyl n-butylmalonate Purification->Final_Product

Caption: Experimental workflow for the synthesis of diethyl n-butylmalonate.

Step 2: Synthesis of this compound

The final step in the synthesis is the cyclocondensation of the prepared diethyl n-butylmalonate with phenylhydrazine. This reaction forms the pyrazolidine-3,5-dione ring structure of this compound.

Reaction: Diethyl n-butylmalonate + Phenylhydrazine → this compound + Ethanol

Experimental Protocol for this compound Synthesis

This condensation is typically carried out in the presence of a base, such as sodium ethoxide, and requires heating.

Table 2: Reagents and Reaction Conditions for this compound Synthesis

Reagent/ParameterQuantity/Value
Diethyl n-butylmalonate1.0 mol
Phenylhydrazine1.0 mol
Sodium EthoxideCatalytic amount
SolventAbsolute Ethanol
Reaction TemperatureReflux
Reaction TimeSeveral hours
PurificationRecrystallization

Detailed Methodology:

  • Dissolve diethyl n-butylmalonate and phenylhydrazine in absolute ethanol in a reaction flask.

  • Add a catalytic amount of sodium ethoxide to the mixture.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete.

  • Cool the reaction mixture and reduce the solvent volume by distillation.

  • Acidify the residue with a suitable acid (e.g., hydrochloric acid) to precipitate the crude this compound.

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or aqueous ethanol).

Mofebutazone_Synthesis_Workflow cluster_reaction Cyclocondensation Reaction cluster_workup Product Isolation and Purification Intermediate Diethyl n-butylmalonate Reaction_Vessel Reaction Mixture Intermediate->Reaction_Vessel Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reaction_Vessel Base Sodium Ethoxide (cat.) Base->Reaction_Vessel Solvent Ethanol Solvent->Reaction_Vessel Heating Reflux Reaction_Vessel->Heating Cooling Cooling & Solvent Reduction Heating->Cooling Acidification Acidification Cooling->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Mofebutazone_Product Pure this compound Recrystallization->Mofebutazone_Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process rooted in fundamental organic chemistry principles. The two-step pathway, involving a malonic ester synthesis followed by a cyclocondensation reaction, provides a reliable method for obtaining this pharmacologically active compound. The detailed protocols and quantitative data presented in this guide are intended to support researchers and professionals in the fields of drug discovery and development in their efforts to synthesize and further investigate this compound and its derivatives. Careful control of reaction conditions is key to achieving high yields and purity of the final product.

In Vitro COX-1 vs. COX-2 Inhibitory Activity of Mofebutazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Mofebutazone and Cyclooxygenase Inhibition

This compound, a monophenyl analogue of phenylbutazone, is classified as an NSAID and is utilized for its anti-inflammatory, analgesic, and antipyretic properties.[2][3] The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins from arachidonic acid.[1] Prostaglandins are lipid compounds that play a significant role in mediating inflammation, pain, and fever.

There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation.

  • COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins. The upregulation of COX-2 leads to the production of prostaglandins that mediate inflammation and pain.

The relative inhibitory activity of an NSAID against COX-1 and COX-2 is a crucial determinant of its efficacy and side-effect profile. Selective inhibition of COX-2 is often sought to achieve anti-inflammatory effects while minimizing the gastrointestinal adverse effects associated with the inhibition of COX-1.

Quantitative Inhibitory Activity

Direct in vitro IC50 values for this compound against COX-1 and COX-2 are not extensively reported in the available scientific literature. However, data for a structurally similar compound, mofezolac, which also features a diarylisoxazole scaffold, provides insight into the potential inhibitory profile of this class of molecules. Mofezolac has been identified as a potent and highly selective COX-1 inhibitor.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Mofezolac

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2 IC50 / COX-1 IC50)
Mofezolac0.0079>50>6329

Data sourced from a study on the structural basis of selective COX-1 inhibition by diarylisoxazoles.

The selectivity index highlights the compound's preference for inhibiting one isoform over the other. A higher selectivity index for COX-1 indicates a greater potency for inhibiting COX-1 compared to COX-2.

Experimental Protocols for In Vitro COX Inhibition Assays

The following protocols describe common methods for determining the in vitro inhibitory activity of a test compound, such as this compound, against COX-1 and COX-2. These assays typically measure the peroxidase activity of the COX enzyme.

General Assay Principle

The cyclooxygenase activity of COX-1 and COX-2 is a two-step process. First, the cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2). Subsequently, the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). The peroxidase activity can be monitored using a colorimetric or fluorometric probe. The inhibition of this activity by a test compound is used to determine its IC50 value.

Materials and Reagents
  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (this compound) and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Detection probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay)

  • 96-well microplates

  • Microplate reader

Colorimetric Assay Protocol
  • Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, and the test compound in the assay buffer.

  • Plate Setup:

    • Blank wells: Add assay buffer.

    • Control wells (100% activity): Add assay buffer, heme, and COX enzyme.

    • Test wells: Add assay buffer, heme, COX enzyme, and varying concentrations of the test compound.

  • Inhibitor Incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells except the blank to initiate the enzymatic reaction.

  • Detection: Immediately add the colorimetric probe (e.g., TMPD) and measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and the inhibitory action of NSAIDs like this compound.

COX_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) PGH2->Prostaglandins_Thromboxanes Prostaglandins_Inflammatory Prostaglandins (Inflammatory) PGH2->Prostaglandins_Inflammatory This compound This compound (NSAID) This compound->COX1 This compound->COX2

Caption: Simplified COX signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro COX Inhibition Assay

The following diagram outlines the key steps involved in a typical in vitro COX inhibition assay.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - COX-1/COX-2 Enzymes - Arachidonic Acid - Test Compound (this compound) - Buffers & Probes Plate_Setup Plate Setup in 96-well Plate: - Blank - Control (100% Activity) - Test Compound Wells Reagent_Prep->Plate_Setup Inhibitor_Incubation Inhibitor Pre-incubation Plate_Setup->Inhibitor_Incubation Reaction_Initiation Initiate Reaction (Add Arachidonic Acid) Inhibitor_Incubation->Reaction_Initiation Detection Measure Signal (Absorbance/Fluorescence) Reaction_Initiation->Detection Calc_Inhibition Calculate % Inhibition Detection->Calc_Inhibition IC50_Determination Determine IC50 Value (Non-linear Regression) Calc_Inhibition->IC50_Determination

Caption: General workflow for an in vitro COX inhibition assay.

Discussion and Conclusion

This compound, as an NSAID, functions through the inhibition of COX enzymes. While specific quantitative data on its differential inhibition of COX-1 and COX-2 are limited, the data from the structurally analogous compound, mofezolac, strongly suggests a potential for high selectivity towards COX-1. This characteristic would place this compound in a class of NSAIDs with a specific pharmacological profile that may be advantageous in certain therapeutic contexts, but may also carry a higher risk of gastrointestinal side effects due to the inhibition of the protective functions of COX-1.

The provided experimental protocols offer a robust framework for researchers to conduct their own in vitro assessments of this compound's COX inhibitory activity. Accurate determination of the IC50 values for both COX-1 and COX-2 is essential for a comprehensive understanding of its pharmacological profile and for guiding further drug development and clinical application. Future studies are warranted to definitively quantify the COX-1/COX-2 selectivity of this compound.

References

Navigating the Pharmacokinetic Landscape of Mofebutazone in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID), presents a distinct pharmacokinetic profile compared to its structural analog, phenylbutazone. While comprehensive quantitative data in animal models remains limited, available research indicates a significantly shorter half-life and more rapid elimination, primarily through glucuronidation. This technical guide synthesizes the current understanding of this compound's pharmacokinetics and bioavailability. Due to the scarcity of specific quantitative data for this compound, this guide leverages the extensive research on phenylbutazone as a comparative model to provide a framework for experimental design and data interpretation. Detailed pharmacokinetic parameters, experimental protocols, and metabolic pathways for phenylbutazone in key animal models are presented to offer valuable insights for researchers in this field.

This compound: An Overview of its Pharmacokinetic Properties

This compound distinguishes itself from phenylbutazone with a more favorable toxicological profile, being approximately 5 to 6 times less toxic.[1] Pharmacokinetically, it is characterized by a remarkably short half-life of about 1.9 hours, a stark contrast to the 54-99 hour half-life of phenylbutazone.[1]

The primary metabolic pathway for this compound is glucuronidation, leading to rapid excretion.[1] Studies have shown that approximately 94% of an administered dose is eliminated within 24 hours.[1] Research in rats using radiolabeled this compound (4-14C-mofebutazone) revealed that its distribution is mainly concentrated in the organs responsible for metabolism and elimination. Notably, the central nervous system and bone marrow showed no significant accumulation. This study also confirmed its rapid elimination, with nearly 81% of the substance cleared within 24 hours, suggesting a low potential for accumulation with repeated dosing.

A study in humans involving the oral administration of radiolabeled this compound indicated high bioavailability, with almost complete recovery of the drug in the urine.[2] While this study was not in an animal model, it suggests that oral absorption is likely efficient.

Phenylbutazone as a Comparative Pharmacokinetic Model

Given the limited quantitative pharmacokinetic data for this compound, its well-studied analog, phenylbutazone, serves as an essential comparative model. Understanding the pharmacokinetics of phenylbutazone in various animal species can provide a valuable framework for designing and interpreting studies on this compound.

Quantitative Pharmacokinetic Data for Phenylbutazone

The following tables summarize key pharmacokinetic parameters of phenylbutazone in horses and dogs, compiled from various studies.

Table 1: Pharmacokinetic Parameters of Phenylbutazone in Horses

ParameterIntravenous AdministrationOral AdministrationReference
Dose 2.2 mg/kg4.4 mg/kg (fasted)
Cmax (µg/mL) N/ANot Reported
Tmax (h) N/A3.8
t½ (h) 6.0313.4 - 15.1 (paste/tablets)
CL (L/h/kg) 0.023Not Reported
Vd (L/kg) Not ReportedNot Reported
AUC₀-∞ (µg·h/mL) Not ReportedNot Reported
Bioavailability (%) N/A69 - 87

Table 2: Pharmacokinetic Parameters of Phenylbutazone in Dogs

ParameterOral AdministrationReference
Dose 15 mg/kg
Cmax (µg/mL) 49 - 75
Tmax (h) Not Reported
t½ (h) 3 - 6
CL (L/h/kg) Not Reported
Vd (L/kg) Not Reported
AUC₀-∞ (µg·h/mL) Not Reported
Bioavailability (%) Not Reported

Note: Data for rats is limited to a reported half-life of 3-4 hours and qualitative descriptions of metabolism.

Experimental Protocols for Pharmacokinetic Studies

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic profiles. The following sections outline typical experimental protocols for studying NSAIDs like this compound and Phenylbutazone in animal models.

Animal Models and Dosing
  • Species: Commonly used models include Sprague-Dawley or Wistar rats, Beagle dogs, and Thoroughbred or other horse breeds.

  • Housing and Acclimation: Animals should be housed in controlled environments with appropriate light-dark cycles, temperature, and humidity. A suitable acclimation period is necessary before the study.

  • Dosing:

    • Intravenous (IV): The drug is typically dissolved in a suitable vehicle (e.g., saline, DMSO) and administered via a catheter placed in a major vein (e.g., jugular vein in horses and dogs, tail vein in rats).

    • Oral (PO): The drug can be administered as a solution, suspension, or in a capsule via oral gavage for smaller animals or mixed with a small amount of feed for larger animals. For horses, administration via nasogastric tube is also common.

Blood Sample Collection
  • Time Points: Blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. A typical schedule might include pre-dose (0 h) and multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin, EDTA). Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

Analytical Methodology

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods for quantifying phenylbutazone and its metabolites in plasma.

  • Sample Preparation:

    • Protein Precipitation: A precipitating agent like acetonitrile is added to the plasma sample to remove proteins.

    • Liquid-Liquid Extraction (LLE): The drug is extracted from the aqueous plasma into an organic solvent.

    • Solid-Phase Extraction (SPE): The sample is passed through a solid-phase cartridge to isolate the drug of interest.

  • Chromatographic Separation: A C18 reversed-phase column is typically used to separate the parent drug from its metabolites and endogenous plasma components. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).

  • Detection:

    • HPLC-UV: Detection is performed at a specific wavelength (e.g., 240 nm for phenylbutazone).

    • LC-MS/MS: This method offers higher sensitivity and selectivity, using mass spectrometry to identify and quantify the analytes based on their mass-to-charge ratio.

Visualizing Experimental and Metabolic Pathways

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of an NSAID in an animal model.

experimental_workflow cluster_prestudy Pre-Study Phase cluster_study Study Phase cluster_analysis Analytical Phase cluster_postanalysis Data Analysis Phase acclimation Animal Acclimation protocol Protocol Design acclimation->protocol dosing Drug Administration (IV or Oral) protocol->dosing sampling Blood Sample Collection (Serial Time Points) dosing->sampling processing Plasma Separation & Storage sampling->processing extraction Sample Extraction (LLE or SPE) processing->extraction quantification LC-MS/MS or HPLC Quantification extraction->quantification pk_analysis Pharmacokinetic Modeling (e.g., Non-compartmental) quantification->pk_analysis reporting Data Reporting & Interpretation pk_analysis->reporting metabolic_pathway cluster_metabolites Primary Metabolites cluster_conjugation Conjugation PBZ Phenylbutazone Oxy Oxyphenbutazone PBZ->Oxy Oxidation GammaOH γ-Hydroxyphenylbutazone PBZ->GammaOH Oxidation Glucuronide Glucuronide Conjugates Oxy->Glucuronide Glucuronidation GammaOH->Glucuronide Glucuronidation Excretion Excretion (Urine and Feces) Glucuronide->Excretion

References

Mofebutazone: A Technical Guide to its Molecular Structure, Stereochemistry, and Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID), presents a compelling case study in stereochemistry and selective enzyme inhibition. This technical guide provides an in-depth exploration of the molecular architecture of this compound, its stereochemical properties, and its primary mechanism of action. Detailed experimental protocols for its synthesis, chiral separation, quantitative analysis in biological matrices, and structural elucidation via X-ray crystallography are presented. Furthermore, the core signaling pathway influenced by this compound is visualized, offering a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Molecular Structure

This compound, systematically named 4-butyl-1-phenylpyrazolidine-3,5-dione, is a pyrazolidine derivative.[1] Its molecular structure consists of a central five-membered pyrazolidine-3,5-dione ring. A butyl group is attached at the fourth position of this ring, and a phenyl group is substituted at the first nitrogen atom.

The key structural identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name 4-butyl-1-phenylpyrazolidine-3,5-dione[1]
Molecular Formula C₁₃H₁₆N₂O₂[1]
Molecular Weight 232.28 g/mol [1]
CAS Number 2210-63-1
SMILES Notation CCCCC1C(=O)NN(C1=O)C2=CC=CC=C2[1]

Stereochemistry

This compound possesses a single stereocenter at the C4 position of the pyrazolidine-3,5-dione ring, the carbon atom to which the butyl group is attached. Consequently, this compound exists as a racemic mixture of two enantiomers: (R)-mofebutazone and (S)-mofebutazone. The InChIKey, REOJLIXKJWXUGB-UHFFFAOYSA-N, does not specify stereochemistry, reflecting its common availability as a racemate. The separation and individual characterization of these enantiomers are crucial for understanding their distinct pharmacological and toxicological profiles.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the following table.

PropertyValueReference
Plasma Protein Binding 99%[PubMed]
Biological Half-life 1.9 hours[PubMed]
IC₅₀ for COX-1 0.0079 µM[PMC]
IC₅₀ for COX-2 >50 µM[PMC]

Mechanism of Action: Selective COX-1 Inhibition

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Specifically, it is a potent and selective inhibitor of COX-1 over COX-2. The cyclooxygenase enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

By selectively inhibiting COX-1, this compound reduces the production of prostaglandins derived from this isoform. This includes prostaglandins involved in inflammatory processes. However, the inhibition of COX-1 also affects the production of prostaglandins that have protective functions, such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation, which can lead to potential side effects.

Mofebutazone_Mechanism This compound's Mechanism of Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX1 COX-1 Arachidonic_Acid->COX1 Prostaglandin_H2 Prostaglandin H₂ COX1->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (from COX-1) Prostaglandin_H2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Gastric_Protection_Platelet_Aggregation Gastric Protection, Platelet Aggregation Prostaglandins_Thromboxanes->Gastric_Protection_Platelet_Aggregation This compound This compound This compound->COX1 Synthesis_Workflow This compound Synthesis Workflow Start Start Materials: - 1-Phenylhydrazine - Diethyl n-butylmalonate - Sodium ethoxide Condensation Condensation in Ethanol Start->Condensation Reflux Reflux (12-18h) Condensation->Reflux Acidification Acidification (HCl) Reflux->Acidification Isolation Filtration and Washing Acidification->Isolation Purification Recrystallization Isolation->Purification Final_Product This compound Purification->Final_Product

References

The Dawn of a Gentler NSAID: An In-depth Technical Guide to the Early-Phase Discovery and Development of Mofebutazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID), emerged from the pyrazolidinedione class of compounds as a promising alternative to its structural analog, phenylbutazone. This technical guide delves into the foundational preclinical and clinical research that characterized the initial discovery and development of this compound. We will explore its mechanism of action, pharmacokinetic profile, and toxicological assessments that distinguished it from its predecessor. This document synthesizes available quantitative data into structured tables, provides detailed experimental protocols for key assays, and visualizes critical pathways and workflows to offer a comprehensive resource for researchers in the field of anti-inflammatory drug development.

Introduction: The Quest for a Safer Anti-Inflammatory Agent

The development of this compound was driven by the need for anti-inflammatory therapeutics with improved safety profiles compared to existing options like phenylbutazone, which, despite its efficacy, was associated with significant adverse effects. This compound, or 4-butyl-1-phenylpyrazolidine-3,5-dione, was investigated for its potential to retain anti-inflammatory and analgesic properties while exhibiting lower toxicity.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

prostaglandin_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 Stomach_Lining Stomach Lining Protection COX1->Stomach_Lining COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation This compound This compound This compound->COX1 This compound->COX2

Caption: Prostaglandin synthesis pathway and inhibition by this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound was not found in the initial literature search, the synthesis of its structural analog, phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione), provides a likely framework. The synthesis of pyrazolidinedione derivatives generally involves the condensation of a hydrazine derivative with a malonic ester derivative. For this compound, this would likely involve the reaction of phenylhydrazine with diethyl butylmalonate. A modified approach for a related compound involves a two-step process: first, the closure of the pyrazolidinedione ring, followed by a nucleophilic substitution to add the butyl group.[1][2]

Preclinical Pharmacology and Toxicology

Anti-Inflammatory and Analgesic Effects

Preclinical studies have demonstrated that this compound possesses both anti-inflammatory (antiphlogistic) and pain-relieving (analgesic) properties, although these effects are reported to be weaker than those of phenylbutazone.[3]

Toxicology

A key finding in the early development of this compound was its improved toxicological profile compared to phenylbutazone. Studies indicated that this compound is approximately 5 to 6 times less toxic than phenylbutazone.[3] Specific LD50 values from comprehensive studies were not available in the searched literature.

Table 1: Comparative Toxicology of this compound and Phenylbutazone

CompoundRelative Toxicity
This compound5-6 times less toxic than Phenylbutazone
PhenylbutazoneBaseline

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in humans, revealing key differences from phenylbutazone that likely contribute to its improved safety.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A study in humans using orally administered [4-14C] this compound suspension (7 mg/kg body weight) showed that the drug is rapidly absorbed. The blood concentration-time course was found to fit a two-compartment open model with first-order absorption. This compound exhibits a high plasma protein binding quota of 99%.

Metabolism of this compound primarily occurs via glucuronidation, with the conjugated form accounting for 92% of the excreted drug. This is a notable difference from phenylbutazone. Excretion is almost exclusively renal, with 97% of the administered dose recovered in the urine within 72 hours. The excretion is rapid, with 24% of the dose eliminated in 1.5 hours and 45% in 3 hours. The near-complete recovery in urine suggests high bioavailability via the oral route.

Table 2: Human Pharmacokinetic Parameters of this compound

ParameterValueReference
Absorption
Absorption Rate Constant (ka)10.1 h⁻¹
Time to Maximum Concentration (Tmax) - Compartment 10.3 h
Time to Maximum Concentration (Tmax) - Compartment 22 h
Distribution
Plasma Protein Binding99%
Elimination
Elimination Rate Constant (kel)0.304 h⁻¹
Half-life (t½)1.9 h
Renal Clearance3.38 L/h
Excretion
Primary RouteRenal
% of Dose in Urine (72h)97%
% of Excreted Drug as Conjugate92%

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)

This ex vivo assay is a widely used method to determine the inhibitory activity and selectivity of NSAIDs on COX-1 and COX-2 in a physiologically relevant environment.

  • Objective: To measure the IC50 values of a test compound for COX-1 and COX-2.

  • Methodology:

    • COX-1 Activity (Thromboxane B2 Production):

      • Fresh venous blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.

      • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control at 37°C.

      • Blood is allowed to clot for a specified time (e.g., 60 minutes) to induce platelet activation and subsequent COX-1-mediated thromboxane A2 (TXA2) synthesis.

      • The reaction is stopped, and serum is collected.

      • The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured by enzyme immunoassay (EIA) or radioimmunoassay (RIA).

    • COX-2 Activity (Prostaglandin E2 Production):

      • Aliquots of whole blood are incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), for a prolonged period (e.g., 24 hours) to induce the expression of COX-2 in monocytes.

      • Various concentrations of the test compound or vehicle are added and incubated.

      • Plasma is separated, and the concentration of prostaglandin E2 (PGE2), a major product of COX-2, is measured by EIA or RIA.

  • Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control. IC50 values are then determined from the concentration-response curves.

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

  • Objective: To assess the anti-edematous effect of a test compound.

  • Methodology:

    • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

    • Compound Administration: The test compound (e.g., this compound), a positive control (e.g., indomethacin), or vehicle is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.

    • Induction of Edema: A sub-plantar injection of a phlogistic agent, typically a 1% solution of carrageenan, is administered into the hind paw of the animal.

    • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours). Paw volume is typically measured using a plethysmometer.

  • Data Analysis: The degree of swelling is calculated as the increase in paw volume from baseline. The percentage of inhibition of edema for the treated groups is calculated relative to the vehicle-treated control group.

Experimental Workflow: Preclinical Anti-Inflammatory Efficacy Testing

preclinical_workflow start Start animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model group_allocation Randomly Allocate to Groups (Vehicle, Test Compound, Positive Control) animal_model->group_allocation compound_admin Administer Compound (e.g., Oral Gavage) group_allocation->compound_admin inflammation_induction Induce Inflammation (e.g., Carrageenan Injection) compound_admin->inflammation_induction data_collection Measure Inflammatory Response (e.g., Paw Volume) at Time Points inflammation_induction->data_collection data_analysis Data Analysis (% Inhibition of Edema) data_collection->data_analysis results Evaluate Efficacy data_analysis->results end End results->end

Caption: Generalized workflow for preclinical anti-inflammatory efficacy testing.

Discussion and Future Directions

The early-phase discovery and development of this compound highlighted a successful strategy in medicinal chemistry: modifying an existing therapeutic agent to improve its safety profile. The key differentiators for this compound compared to phenylbutazone are its significantly lower toxicity and its distinct pharmacokinetic profile, characterized by a much shorter half-life and a different metabolic pathway.

However, a comprehensive understanding of this compound's pharmacology is limited by the lack of publicly available data on its specific COX-1/COX-2 inhibitory potency (IC50 values). Such data would be crucial for a more precise understanding of its mechanism-based efficacy and potential for gastrointestinal side effects. Future research should aim to fill this knowledge gap. Additionally, further well-controlled preclinical efficacy studies in various models of inflammation would provide a more complete picture of its therapeutic potential.

Conclusion

This compound represents an important case study in the evolution of NSAIDs. Its early development demonstrated the feasibility of decoupling, to some extent, the anti-inflammatory effects from the toxicity associated with its parent compound, phenylbutazone. This technical guide provides a consolidated overview of the foundational knowledge on this compound, offering valuable insights for researchers and professionals engaged in the ongoing quest for safer and more effective anti-inflammatory therapies.

References

Mofebutazone: An In-depth Technical Guide on its Antioxidant Properties and Free Radical Scavenging Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolidinedione class, is recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] Beyond its primary mechanism of cyclooxygenase (COX) enzyme inhibition, this compound exhibits notable antioxidant and free radical scavenging activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant profile, detailing its mechanism of action, summarizing the available data, and outlining relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to this compound's Antioxidant Activity

This compound's therapeutic effects are not solely reliant on the inhibition of prostaglandin synthesis via COX enzymes.[1] A significant component of its mechanism of action involves the mitigation of oxidative stress through the neutralization of free radicals.[1] These reactive oxygen species (ROS) are implicated in the inflammatory cascade and can cause cellular damage. By scavenging these radicals, this compound contributes to its overall anti-inflammatory efficacy.[1]

Mechanism of Antioxidant Action and Free Radical Scavenging

The antioxidant properties of this compound are primarily attributed to its ability to act as a free radical scavenger. While the full spectrum of its scavenging activity is not exhaustively characterized, studies have highlighted its interaction with the xanthine oxidase system, a significant source of superoxide and hydroxyl radicals.

A key study differentiated this compound from its parent compound, Phenylbutazone, based on its unique inhibitory effects. Both compounds were found to inhibit the oxidative fragmentation of 2-keto-4-methylthio-butyric acid (KMB) caused by hydroxyl radicals generated by xanthine oxidase or diaphorase. However, this compound was uniquely shown to inhibit oxygen reduction by xanthine oxidase or diaphorase in the presence of the naphthoquinone, juglone. This suggests a specific interaction of this compound with components of this enzymatic system.

The proposed mechanism involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it and terminating the radical chain reaction. The chemical structure of this compound, a pyrazolidinedione derivative, likely facilitates this process.

Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature linking this compound to the modulation of specific antioxidant signaling pathways, such as the Keap1-Nrf2 pathway. The Keap1-Nrf2 pathway is a critical regulator of endogenous antioxidant responses, and its activation leads to the expression of numerous antioxidant and detoxification enzymes. While some NSAIDs have been shown to influence this pathway, further research is required to determine if this compound exerts any of its antioxidant effects through such signaling cascades.

cluster_0 Cellular Environment cluster_1 This compound Action Xanthine_Oxidase Xanthine Oxidase Free_Radicals Free Radicals (e.g., •OH, O2•-) Xanthine_Oxidase->Free_Radicals Generates Cellular_Damage Oxidative Cellular Damage Free_Radicals->Cellular_Damage Causes This compound This compound This compound->Xanthine_Oxidase Inhibits (in presence of Juglone) This compound->Free_Radicals Scavenges

Figure 1: Proposed Antioxidant Mechanism of this compound.

Quantitative Data on Antioxidant Properties

CompoundAssayParameterValueReference
PhenylbutazoneTheoretical CalculationHOMO-6.24 eV
PhenylbutazoneTheoretical CalculationGapL-H4.98 eV
PhenylbutazoneTheoretical CalculationIP177.46 kcal/mol

Note: The theoretical parameters for Phenylbutazone (HOMO, GapL-H, and IP) are related to its electron-donating capacity, which is a key determinant of antioxidant potential. Higher HOMO (Highest Occupied Molecular Orbital) energy, lower GapL-H (LUMO-HOMO energy gap), and lower IP (Ionization Potential) generally indicate greater antioxidant activity.

Experimental Protocols

Detailed experimental protocols for antioxidant assays specifically conducted on this compound are not extensively published. However, based on the literature that identifies its interaction with the xanthine oxidase system, the following protocols are relevant.

Xanthine Oxidase-Mediated Hydroxyl Radical Production and Scavenging Assay

This assay assesses the ability of a compound to inhibit the production of hydroxyl radicals (•OH) by the xanthine/xanthine oxidase system.

Materials:

  • Xanthine

  • Xanthine Oxidase

  • 2-keto-4-methylthio-butyric acid (KMB) or other suitable •OH detector probe

  • This compound

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer or Gas Chromatograph (for ethylene detection from KMB)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, xanthine, and the •OH detector probe (e.g., KMB).

  • Add varying concentrations of this compound to the reaction mixtures.

  • Initiate the reaction by adding xanthine oxidase.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Measure the product of the reaction between •OH and the detector probe. For KMB, this is typically the ethylene produced, which can be quantified by gas chromatography.

  • A control reaction without this compound is run in parallel.

  • The percentage of inhibition of •OH production is calculated as: [(Control - Sample) / Control] x 100%.

Oxygen Reduction Assay in the Presence of Juglone

This assay differentiates this compound from Phenylbutazone by measuring the inhibition of oxygen consumption.

Materials:

  • Xanthine Oxidase or Diaphorase

  • NADH or other suitable substrate

  • Juglone (5-hydroxy-1,4-naphthoquinone)

  • This compound

  • Oxygen electrode

  • Reaction buffer

Procedure:

  • Calibrate the oxygen electrode in the reaction buffer.

  • Add the enzyme (xanthine oxidase or diaphorase) and its substrate to the reaction chamber.

  • Add juglone to the mixture.

  • Add varying concentrations of this compound.

  • Monitor the rate of oxygen consumption using the oxygen electrode.

  • A control reaction without this compound is run to establish the baseline rate of oxygen reduction.

  • The inhibitory effect of this compound is determined by the reduction in the rate of oxygen consumption.

cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis Prepare_Reagents Prepare Reagents (Buffer, Antioxidant, Radical Solution) Mix Mix Reagents and Samples Prepare_Reagents->Mix Prepare_Samples Prepare Test Compound Solutions (e.g., this compound) Prepare_Samples->Mix Prepare_Control Prepare Control and Blank Prepare_Control->Mix Incubate Incubate at Specific Temperature and Time Mix->Incubate Measure_Absorbance Measure Absorbance at Specific Wavelength Incubate->Measure_Absorbance Calculate_Inhibition Calculate Percentage Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Figure 2: General Workflow of an In Vitro Antioxidant Assay.

Conclusion and Future Directions

This compound demonstrates clear antioxidant properties, primarily through the scavenging of free radicals, which complements its primary anti-inflammatory mechanism of COX inhibition. Its distinct interaction with the xanthine oxidase system sets it apart from its parent compound, Phenylbutazone. However, a significant gap exists in the literature regarding specific quantitative data on its antioxidant efficacy and detailed experimental protocols.

Future research should focus on:

  • Quantitative Analysis: Performing standardized antioxidant assays (e.g., DPPH, ABTS, ORAC) to determine the IC50 values of this compound.

  • Mechanism Elucidation: Investigating the specific types of free radicals scavenged by this compound and the precise molecular mechanisms involved.

  • Signaling Pathways: Exploring the potential interaction of this compound with key antioxidant signaling pathways, such as Keap1-Nrf2.

  • In Vivo Studies: Conducting in vivo studies to confirm the physiological relevance of this compound's antioxidant activity.

A more thorough understanding of this compound's antioxidant profile will provide a more complete picture of its therapeutic actions and could inform the development of novel anti-inflammatory agents with dual COX-inhibitory and antioxidant properties.

References

Modulation of Immune Cell Activity by Mofebutazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolidinedione class, exerts its therapeutic effects through a multi-faceted mechanism of action that extends beyond simple analgesia. As a derivative of phenylbutazone, this compound's primary action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. Emerging evidence indicates that its immunomodulatory properties also include the direct modulation of key immune cell populations, such as neutrophils and macrophages, and interference with critical inflammatory signaling pathways like NF-κB. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences immune cell activity, supported by available quantitative data, detailed experimental protocols for in-vitro assessment, and visual representations of the core signaling pathways and experimental workflows.

Introduction

This compound is a non-narcotic analgesic and anti-inflammatory agent used for the treatment of joint and muscular pain. It is structurally related to phenylbutazone, lacking one of the phenyl substituents, which contributes to a different pharmacological profile. Notably, this compound is reported to be approximately 5-6 times less toxic than phenylbutazone, though its analgesic and anti-inflammatory effects are correspondingly weaker[1]. The core mechanism of action for this compound, like other NSAIDs, is the inhibition of COX enzymes, which are critical for the biosynthesis of prostaglandins involved in inflammation, pain, and fever[2].

Beyond its well-established role in prostaglandin synthesis, this compound modulates the activity of various immune cells, including neutrophils and macrophages, which are central to the inflammatory response[2]. It has been shown to inhibit the activation and migration of these cells to sites of inflammation and reduce the production of pro-inflammatory cytokines, thereby dampening the overall inflammatory cascade[2]. This guide will delve into these immunomodulatory effects, providing the technical details necessary for researchers in drug development and immunology.

Quantitative Data on this compound and Phenylbutazone Activity

Quantitative data on the specific immunomodulatory effects of this compound are limited in publicly accessible literature. However, data from its parent compound, phenylbutazone, provide valuable insights into the expected activity. The primary quantifiable action is the inhibition of COX enzymes.

Target Drug Assay System Parameter Value Reference
Cyclooxygenase-1 (COX-1)PhenylbutazoneEquine Whole BloodIC50:COX-2 Ratio0.302[3]
Cyclooxygenase-2 (COX-2)PhenylbutazoneEquine Whole BloodIC50:COX-1 RatioNear 1
Cyclooxygenase-1 (COX-1)PhenylbutazoneEquine PlasmaIC501,900 ng/mL
Cyclooxygenase-2 (COX-2)PhenylbutazoneEquine PlasmaIC501,200 ng/mL

Note: IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Core Signaling Pathways Modulated by this compound

This compound's influence on immune cells is mediated through at least two primary signaling pathways: the inhibition of prostaglandin synthesis and the suppression of the NF-κB signaling cascade.

Inhibition of Prostaglandin Synthesis

The most well-characterized mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes. By blocking the active site of both COX-1 and COX-2, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial precursor for various pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes.

G cluster_pla2 cluster_cox cluster_synthases node_phospholipids Membrane Phospholipids node_aa Arachidonic Acid (AA) node_phospholipids->node_aa Stimuli (e.g., Injury) node_pla2 Phospholipase A2 (PLA2) node_pgh2 Prostaglandin H2 (PGH2) node_aa->node_pgh2 node_cox COX-1 & COX-2 node_prostanoids Prostaglandins (PGE2, PGD2, etc.) Thromboxanes (TXA2) node_pgh2->node_prostanoids node_synthases Isomerases / Synthases node_inflammation Inflammation, Pain, Fever node_prostanoids->node_inflammation node_this compound This compound node_this compound->node_inhibition

Prostaglandin Synthesis Inhibition Pathway.
Antagonism of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., from Toll-like receptors or cytokine receptors), the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate gene transcription. Phenylbutazone has been shown to inhibit this pathway by preventing the phosphorylation of IκBα, thereby blocking NF-κB activation.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus node_lps LPS / TNF-α node_receptor TLR4 / TNFR node_lps->node_receptor node_ikk IKK Complex node_receptor->node_ikk Activates node_ikb_p P-IκBα node_ikk->node_ikb_p Phosphorylates node_ikb IκBα node_complex NF-κB/IκBα (Inactive) node_ikb->node_complex node_nfkb NF-κB (p65/p50) node_nfkb->node_complex node_nfkb_nuc NF-κB (Active) node_nfkb->node_nfkb_nuc Translocates node_complex->node_nfkb Releases node_degradation Proteasomal Degradation node_ikb_p->node_degradation node_this compound This compound node_this compound->node_inhibition node_dna DNA node_nfkb_nuc->node_dna Binds node_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) node_dna->node_genes G node_culture 1. Culture Macrophages (e.g., RAW 264.7) node_seed 2. Seed Cells (1x10^5 cells/well) node_culture->node_seed node_treat 3. Treat with this compound (1-2 hours) node_seed->node_treat node_stimulate 4. Stimulate with LPS (18-24 hours) node_treat->node_stimulate node_collect 5. Collect Supernatant node_stimulate->node_collect node_elisa 6. Quantify Cytokines (TNF-α, IL-6) via ELISA node_collect->node_elisa node_analyze 7. Analyze Data (Calculate IC50) node_elisa->node_analyze G node_isolate 1. Isolate Human Neutrophils node_preincubate 2. Pre-incubate Neutrophils with this compound (30 min) node_isolate->node_preincubate node_add 4. Add Neutrophils to Upper Chamber node_preincubate->node_add node_setup 3. Setup Chemotaxis Chamber (Lower: Chemoattractant) node_setup->node_add node_migrate 5. Incubate to Allow Migration (60-90 min) node_add->node_migrate node_quantify 6. Quantify Migrated Cells in Lower Chamber node_migrate->node_quantify

References

Methodological & Application

Application Note: Quantification of Mofebutazone in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a simple, sensitive, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of Mofebutazone in human plasma. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column. The described method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) and an analog of phenylbutazone[1]. Accurate determination of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies[1][2]. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the analysis of drugs in biological matrices due to its high resolution and sensitivity[3][4]. This application note provides a detailed protocol for the quantification of this compound in human plasma using an HPLC-UV system. The method is designed to be robust and suitable for high-throughput analysis in a research setting.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, prepared using a Millipore Milli-Q purification system)

  • Ortho-phosphoric acid (Analytical grade)

  • Human plasma (drug-free)

Instrumentation
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Microcentrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

Experimental Protocols

Preparation of Standard Solutions

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation involves a protein precipitation method to extract this compound from the plasma matrix.

  • Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile to the plasma sample to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue with 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

HPLC-UV Method

The chromatographic separation is achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile and acidified water.

  • Mobile Phase: Acetonitrile and 0.1% ortho-phosphoric acid in water (60:40, v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 254 nm

  • Run Time: 10 minutes

Method Validation

The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Data Presentation

The quantitative data for the method validation are summarized in the tables below.

Parameter Result
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.03 µg/mL
LOQ 0.1 µg/mL

Table 1: Linearity, LOD, and LOQ of the HPLC-UV method for this compound.

Concentration (µg/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=6) Accuracy (%)
0.52.83.598.5
5.01.52.1101.2
15.01.11.899.8

Table 2: Precision and accuracy of the HPLC-UV method for this compound.

Concentration (µg/mL) Mean Recovery (%) %RSD (n=3)
0.592.53.1
5.095.12.4
15.094.81.9

Table 3: Recovery of this compound from human plasma.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis plasma Plasma Sample (200 µL) add_acetonitrile Add Acetonitrile (400 µL) plasma->add_acetonitrile vortex Vortex (1 min) add_acetonitrile->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into HPLC (20 µL) reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (254 nm) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for this compound quantification in plasma.

validation_parameters cluster_parameters Key Validation Parameters method_validation Method Validation Ensures reliability and suitability of the analytical method linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq recovery Recovery method_validation->recovery specificity Specificity method_validation->specificity

Caption: Logical relationship of method validation parameters.

Conclusion

The described HPLC-UV method provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation procedure and the isocratic elution allow for a high throughput of samples, making it well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research environment. The method has been shown to be linear, accurate, precise, and to have good recovery.

References

Application Notes and Protocols for the Detection of Mofebutazone Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofebutazone is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for the active metabolite, phenylbutazone. Phenylbutazone itself is further metabolized, primarily to oxyphenbutazone, which also possesses anti-inflammatory properties. Accurate and sensitive detection of this compound and its key metabolites is crucial for pharmacokinetic studies, drug metabolism research, and regulatory monitoring. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of this compound, phenylbutazone, and oxyphenbutazone in biological matrices.

The methodology outlined below is based on established protocols for phenylbutazone and oxyphenbutazone, adapted for the inclusion of the parent drug, this compound. The protocol emphasizes robust sample preparation, efficient chromatographic separation, and sensitive detection using Multiple Reaction Monitoring (MRM).

Metabolic Pathway of this compound

This compound undergoes in-vivo biotransformation to its active metabolite, phenylbutazone. Phenylbutazone is then metabolized to oxyphenbutazone. Additionally, this compound can be directly conjugated, primarily through glucuronidation, to facilitate its excretion.

This compound This compound Phenylbutazone Phenylbutazone (Active Metabolite) This compound->Phenylbutazone Glucuronide This compound-Glucuronide This compound->Glucuronide Oxyphenbutazone Oxyphenbutazone Phenylbutazone->Oxyphenbutazone

Metabolic pathway of this compound.

Experimental Protocol

This protocol is designed for the analysis of this compound and its metabolites in plasma or serum. Modifications may be required for other biological matrices such as urine or tissue.

Materials and Reagents
  • This compound, Phenylbutazone, and Oxyphenbutazone analytical standards

  • Deuterated internal standards (e.g., Phenylbutazone-d9)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid and/or ammonium acetate

  • Methyl tert-butyl ether (MTBE)

  • Phosphoric acid (1 M)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)

  • β-Glucuronidase (for urine or tissue samples)

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Spiking: To 0.5 mL of plasma/serum, add the internal standard solution. For calibration standards and quality control samples, add the appropriate concentrations of this compound, phenylbutazone, and oxyphenbutazone.

  • Acidification: Add 75 µL of 1 M phosphoric acid to each sample to adjust the pH to approximately 2.0-3.0. This step is crucial for improving the recovery of the analytes.[1]

  • Extraction: Add 3 mL of MTBE, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (acidified plasma/serum) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol or an appropriate solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instruments.

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C8 or C18 reversed-phase column (e.g., 2.1 x 75 mm, 5 µm particle size)[1]
Mobile Phase A 10 mM Ammonium acetate in water or 0.1% Formic acid in water[1]
Mobile Phase B Acetonitrile[1]
Gradient A linear gradient starting from 10-20% B to 90-95% B over 5-7 minutes
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 µL[1]
Column Temperature 40°C

Mass Spectrometry (MS) Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Instrument dependent, typically 350-500°C
IonSpray Voltage -4500 V
Collision Gas Nitrogen
Quantitative Data: MRM Transitions

The following table provides suggested MRM transitions for the target analytes. The most intense transition is typically used for quantification (Quantifier), and a second transition is used for confirmation (Qualifier). Collision energies should be optimized for the specific mass spectrometer being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound[To be determined][To be determined][To be determined]
Phenylbutazone307.1160.0232.1
Oxyphenbutazone323.1133.0106.0
Phenylbutazone-d9 (IS)316.1165.0239.1

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites is depicted in the following diagram.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant Report Reporting Quant->Report

LC-MS/MS experimental workflow.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity: A calibration curve should be prepared with a minimum of five standards to demonstrate the linear range of the assay.

  • Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Selectivity: Assessed by analyzing blank matrix samples from multiple sources to ensure no endogenous interferences are present at the retention times of the analytes.

  • Recovery: The efficiency of the extraction process should be evaluated.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analytes should be investigated.

  • Stability: The stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) should be assessed.

Conclusion

This application note provides a comprehensive framework for the development and implementation of an LC-MS/MS method for the analysis of this compound and its primary metabolites. The protocol leverages established techniques for related compounds and provides a solid starting point for method optimization and validation. The high sensitivity and selectivity of LC-MS/MS make it the ideal platform for supporting pharmacokinetic and metabolic studies of this compound.

References

Application Notes and Protocols for Inducing Inflammation in Rats for Mofebutazone Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing acute and chronic inflammation in rats, which are established models for evaluating the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) like Mofebutazone.

Introduction

The preclinical evaluation of novel anti-inflammatory compounds is a critical step in drug development. In vivo animal models of inflammation are essential for assessing the efficacy and mechanism of action of potential therapeutics. The two most widely used and well-characterized models for screening anti-inflammatory drugs in rats are the carrageenan-induced paw edema model for acute inflammation and the adjuvant-induced arthritis model for chronic inflammation.[1][2] These models allow for the quantitative assessment of a compound's ability to reduce edema, hyperalgesia, and other inflammatory responses. This compound, a derivative of phenylbutazone, has demonstrated analgesic and anti-inflammatory properties, although it is reported to be less potent than phenylbutazone.[3] The following protocols are designed to test the anti-inflammatory activity of this compound in rats.

Key Experimental Protocols

Carrageenan-Induced Acute Paw Edema

This model is a widely accepted and highly reproducible method for evaluating acute inflammation.[4][5] The inflammatory response is characterized by a biphasic development of edema. The initial phase (first 1-2 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (3-5 hours) is primarily mediated by prostaglandins and involves the infiltration of neutrophils. NSAIDs are particularly effective in the later phase.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-250 g)

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Positive control: Indomethacin (5-10 mg/kg) or Diclofenac

  • Plethysmometer

  • Syringes and needles (26-30 gauge)

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the rats into the following groups (n=6-8 per group):

    • Group I (Control): Vehicle only.

    • Group II (Carrageenan Control): Vehicle + Carrageenan.

    • Group III (Positive Control): Indomethacin/Diclofenac + Carrageenan.

    • Group IV-VI (Test Groups): this compound (e.g., low, medium, high doses) + Carrageenan.

  • Drug Administration: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.

  • Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals except the control group (Group I), which receives a saline injection.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the paw edema volume by subtracting the initial paw volume from the post-injection paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Expected Outcomes:

A significant, time-dependent increase in paw volume is expected in the carrageenan control group, typically peaking around 3-5 hours post-injection. This compound is expected to produce a dose-dependent reduction in paw edema.

Adjuvant-Induced Chronic Arthritis

This model is a well-established method for studying chronic inflammation and is often used to evaluate anti-arthritic drugs. The injection of Complete Freund's Adjuvant (CFA) induces a localized primary inflammatory response followed by a systemic, secondary immune-mediated arthritis that develops in the contralateral, non-injected paw and other joints.

Materials:

  • Male Lewis or Sprague-Dawley rats (150-200 g)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)

  • This compound

  • Vehicle for this compound

  • Positive control: Methotrexate (0.5 mg/kg) or Indomethacin

  • Calipers or Plethysmometer

  • Syringes and needles (26 gauge)

Procedure:

  • Animal Acclimatization and Grouping: Similar to the acute model.

  • Induction of Arthritis: On day 0, induce arthritis by injecting 0.1 mL of CFA into the sub-plantar region of the right hind paw.

  • Drug Administration: Begin daily administration of the vehicle, positive control, or this compound from day 0 (prophylactic) or after the onset of secondary inflammation (therapeutic, e.g., day 9).

  • Assessment of Inflammation:

    • Primary Inflammation: Measure the volume of the injected (right) paw every other day until day 28.

    • Secondary Inflammation: Visually score the severity of arthritis in the non-injected (left) paw and other joints starting from day 10, using a scoring system (e.g., 0-4 scale based on erythema, swelling, and joint deformity).

    • Body Weight: Monitor the body weight of the animals regularly.

  • Termination: On day 28, euthanize the animals.

  • Further Analysis (Optional):

    • Histopathology: Collect the ankle joints for histological examination of synovial inflammation, cartilage destruction, and bone erosion.

    • Biochemical Markers: Collect blood samples to measure inflammatory markers such as TNF-α, IL-1β, and IL-6.

Expected Outcomes:

The CFA-injected paw will show immediate and sustained swelling (primary inflammation). Secondary arthritis in the contralateral paw is expected to appear around day 10-14. This compound is anticipated to reduce both the primary paw swelling and the severity of the secondary arthritic lesions in a dose-dependent manner.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema
Vehicle Control -0.25 ± 0.03-
Carrageenan Control -1.10 ± 0.080%
Indomethacin 100.50 ± 0.0554.5%
This compound 500.85 ± 0.0722.7%
This compound 1000.70 ± 0.0636.4%
This compound 2000.58 ± 0.0547.3%

*p < 0.05 compared to Carrageenan Control. Data are hypothetical and for illustrative purposes.

Table 2: Effect of this compound on Adjuvant-Induced Arthritis in Rats

Treatment GroupDose (mg/kg/day)Contralateral Paw Volume (mL) on Day 21 (Mean ± SEM)Arthritis Score on Day 21 (Mean ± SEM)
Vehicle Control -0.30 ± 0.020.1 ± 0.1
Adjuvant Control -1.50 ± 0.123.5 ± 0.3
Methotrexate 0.50.75 ± 0.091.2 ± 0.2
This compound 501.20 ± 0.102.8 ± 0.3
This compound 1001.05 ± 0.082.1 ± 0.2
This compound 2000.85 ± 0.071.5 ± 0.2

*p < 0.05 compared to Adjuvant Control. Data are hypothetical and for illustrative purposes.

Visualizations

experimental_workflow_carrageenan cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis acclimatize Animal Acclimatization grouping Grouping of Rats acclimatize->grouping drug_prep This compound Preparation grouping->drug_prep drug_admin Drug Administration (Vehicle, this compound, or Positive Control) drug_prep->drug_admin baseline Measure Baseline Paw Volume drug_admin->baseline carrageenan Inject Carrageenan (Sub-plantar) baseline->carrageenan measure_edema Measure Paw Volume (1, 2, 3, 4, 5 hours) carrageenan->measure_edema calc_edema Calculate Edema Volume measure_edema->calc_edema calc_inhibition Calculate % Inhibition calc_edema->calc_inhibition

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_mediators Mediator Release cluster_response Inflammatory Response cluster_inhibition Site of NSAID Action stimulus Carrageenan Injection histamine Histamine, Serotonin (Early Phase) stimulus->histamine cytokines Cytokines (TNF-α, IL-1β) stimulus->cytokines vasodilation Vasodilation & Increased Permeability histamine->vasodilation prostaglandins Prostaglandins (Late Phase) prostaglandins->vasodilation hyperalgesia Hyperalgesia (Pain) prostaglandins->hyperalgesia neutrophils Neutrophil Infiltration cytokines->neutrophils cox COX Enzymes cytokines->cox edema Edema (Paw Swelling) vasodilation->edema neutrophils->edema cox->prostaglandins This compound This compound (NSAID) This compound->cox Inhibits

Caption: Simplified Signaling Pathway in Acute Inflammation.

References

Application Notes and Protocols for Mofebutazone Administration in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mofebutazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class.[1] It exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] this compound also exhibits antioxidant properties by scavenging free radicals and modulates the activity of immune cells such as neutrophils and macrophages, further contributing to its anti-inflammatory effects.[1] Studies have shown that this compound is approximately 5-6 times less toxic than Phenylbutazone and has a considerably shorter half-life in animal models.[2]

These application notes provide a detailed protocol for the administration of this compound in in vivo rodent studies for evaluating its anti-inflammatory properties. The provided methodologies are based on established protocols for NSAIDs and related compounds in preclinical research.

Data Presentation

The following tables summarize key quantitative data for this compound, including its pharmacokinetic parameters and comparative toxicity.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesAdministration RouteReference
Half-life (t½)1.9 hoursNot SpecifiedNot Specified[2]
Elimination94% within 24 hoursNot SpecifiedNot Specified
Plasma Protein Binding99%Not SpecifiedNot Specified
Peak Plasma Concentration (Tmax)2 hours (in compartment 2)HumanOral
BioavailabilityHighHumanOral

Table 2: Comparative Toxicity of this compound and Phenylbutazone

CompoundRelative ToxicityReference
This compoundApprox. 5-6 times less toxic than Phenylbutazone
PhenylbutazoneBaseline

Experimental Protocols

This section details the methodologies for preparing and administering this compound to rodents in a research setting.

Materials and Reagents
  • This compound powder

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water, saline, or a mixture of DMSO and saline)

  • Syringes (1 mL, 3 mL)

  • Gavage needles (for oral administration)

  • Needles (25-27 gauge for intraperitoneal injection)

  • Weighing scale

  • Vortex mixer

  • Rodent restrainer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of this compound Solution

The choice of vehicle is critical for ensuring the proper dissolution or suspension of this compound for administration.

  • For Oral Administration (Suspension):

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals. A common vehicle for oral administration of hydrophobic compounds is 0.5% w/v Carboxymethylcellulose (CMC) in sterile water or saline.

    • Weigh the appropriate amount of this compound powder.

    • Gradually add the this compound powder to the vehicle while vortexing to ensure a uniform suspension.

    • Ensure the final concentration allows for an administration volume of 5-10 mL/kg body weight for rats and mice.

  • For Intraperitoneal Injection (Solution/Suspension):

    • For compounds with poor water solubility, a co-solvent system may be necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) and then dilute it with saline or phosphate-buffered saline (PBS) to the final desired concentration.

    • The final concentration of DMSO should be kept low (typically <10%) to minimize potential toxicity.

    • Ensure the solution is sterile, for example, by filtering through a 0.22 µm syringe filter if the compound is fully dissolved. If it is a suspension, prepare it under aseptic conditions.

    • Warm the substance to room or body temperature before injection to minimize discomfort to the animal.

Animal Handling and Dosing

Proper animal handling and administration techniques are crucial for animal welfare and data reliability. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Animal Models:

    • Commonly used rodent strains for inflammation studies include Sprague-Dawley rats, Wistar rats, and BALB/c or C57BL/6 mice.

    • Animals should be allowed to acclimatize to the facility for at least one week before the start of the experiment.

  • Dosage Calculation:

    • The dosage of this compound should be determined based on previous studies with similar compounds and its known potency. Since this compound has weaker anti-inflammatory effects than Phenylbutazone, a higher dose may be required. Phenylbutazone has been administered to horses at doses ranging from 2.2 to 4.4 mg/kg. For rodents, a starting dose in the range of 10-50 mg/kg could be considered for initial efficacy studies, with dose adjustments based on observed effects.

  • Administration Routes:

    • Oral Gavage (p.o.):

      • Accurately weigh the animal to determine the correct volume of the this compound suspension to be administered.

      • Gently restrain the mouse or rat. For mice, this can be done by scruffing the neck. For rats, a towel wrap or a specialized restrainer can be used.

      • Measure the correct length of the gavage needle (from the tip of the animal's nose to the last rib) to avoid perforation of the esophagus or stomach.

      • Gently insert the gavage needle into the mouth and advance it along the upper palate into the esophagus. The tube should pass with minimal resistance.

      • Slowly administer the suspension.

      • Carefully remove the gavage needle and return the animal to its cage.

      • Monitor the animal for any signs of distress immediately after the procedure.

    • Intraperitoneal Injection (i.p.):

      • Accurately weigh the animal to determine the correct injection volume. The maximum recommended volume for IP injection in mice is 10 mL/kg.

      • Restrain the animal, typically by scruffing the neck and securing the tail.

      • Tilt the animal's head downwards at a slight angle to move the abdominal organs away from the injection site.

      • The injection is typically given in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

      • Insert a 25-27 gauge needle with the bevel up at a 30-45 degree angle into the peritoneal cavity.

      • Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

      • Slowly inject the this compound solution/suspension.

      • Withdraw the needle and return the animal to its cage.

      • Monitor the animal for any adverse reactions.

Mandatory Visualizations

Signaling Pathway

Mofebutazone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK MAPK Cascade MAPK Cascade Receptor->MAPK Cascade This compound This compound COX-1/COX-2 COX-1/COX-2 This compound->COX-1/COX-2 Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1/COX-2 Inflammatory Mediators Inflammatory Mediators Prostaglandins->Inflammatory Mediators contribute to IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB Gene Transcription Gene Transcription NF-κB->Gene Transcription translocation AP-1 AP-1 MAPK Cascade->AP-1 AP-1->Gene Transcription translocation Gene Transcription->Inflammatory Mediators

Caption: this compound's mechanism of action in the inflammatory signaling pathway.

Experimental Workflow

Mofebutazone_Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal Acclimatization Animal Acclimatization This compound Formulation This compound Formulation Animal Acclimatization->this compound Formulation Randomization Randomization This compound Formulation->Randomization Baseline Measurement Baseline Measurement Randomization->Baseline Measurement Induction of Inflammation Induction of Inflammation Baseline Measurement->Induction of Inflammation This compound Administration This compound Administration Induction of Inflammation->this compound Administration Vehicle Control Vehicle Control Induction of Inflammation->Vehicle Control Endpoint Measurement Endpoint Measurement This compound Administration->Endpoint Measurement Vehicle Control->Endpoint Measurement Data Analysis Data Analysis Endpoint Measurement->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: General experimental workflow for in vivo rodent studies with this compound.

References

Mofebutazone as a Reference Standard in Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolidine class, serves as a critical reference standard in analytical chemistry.[1][2] Its well-defined chemical and physical properties ensure the accuracy and reliability of analytical methods developed for its quantification and for the identification of related compounds. This document provides detailed application notes and protocols for the use of this compound as a reference standard in various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Physicochemical Properties of this compound Reference Standard

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct application.

PropertyValueSource
Chemical Name 4-butyl-1-phenylpyrazolidine-3,5-dione[1]
Synonyms Monophenylbutazone[1]
Molecular Formula C₁₃H₁₆N₂O₂[1]
Molecular Weight 232.28 g/mol
CAS Number 2210-63-1

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a precise and widely used technique for the quantification of pharmaceuticals. The following protocol is a general guideline for the analysis of this compound using an HPLC-UV system. Method validation according to ICH guidelines is recommended for specific applications.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for this compound analysis by HPLC.

Methodology

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components

3. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Mobile Phase Preparation:

  • A typical mobile phase for related pyrazolidine derivatives consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer). A starting point could be a ratio of 60:40 (v/v) acetonitrile to phosphate buffer (pH adjusted to 3.5). The exact composition should be optimized for ideal peak shape and retention time.

5. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength To be determined by UV-Vis scan (typically in the range of 230-280 nm)
Column Temperature Ambient (or controlled at 25 °C)

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Extraction Extraction from Matrix Derivatization Derivatization Extraction->Derivatization Injection Injection Derivatization->Injection GC_MS_System GC-MS System Setup GC_MS_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Spectrum_Analysis Mass Spectrum Analysis Data_Acquisition->Spectrum_Analysis Quantification Quantification Spectrum_Analysis->Quantification

Caption: Workflow for this compound analysis by GC-MS.

Methodology

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for drug analysis (e.g., HP-5ms or equivalent)

  • Data acquisition and processing software with a mass spectral library

2. Reagents and Materials:

  • This compound reference standard

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, or MSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Extraction solvents (e.g., ethyl acetate, hexane)

3. Sample Preparation (from a biological matrix):

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound from the sample matrix.

  • Derivatization: Evaporate the solvent from the extracted sample to dryness. Add the derivatizing agent and an anhydrous solvent. Heat the mixture (e.g., at 60-80 °C for 30-60 minutes) to facilitate the reaction.

4. GC-MS Conditions:

ParameterRecommended Condition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range m/z 50-550

5. Data Analysis:

  • Identify the derivatized this compound peak by its retention time and mass spectrum.

  • For quantification, use a suitable internal standard and create a calibration curve.

UV-Visible Spectrophotometry Protocol

UV-Visible spectrophotometry is a simple and cost-effective method for the quantitative analysis of drugs in their pure form or in simple formulations.

Experimental Workflow for UV-Vis Analysis

UVVis_Workflow Start Start Standard_Prep Prepare Standard Solutions Start->Standard_Prep Sample_Prep Prepare Sample Solution Start->Sample_Prep Wavelength_Scan Determine λmax Standard_Prep->Wavelength_Scan Calibration_Curve Generate Calibration Curve Wavelength_Scan->Calibration_Curve Measure_Absorbance Measure Sample Absorbance Calibration_Curve->Measure_Absorbance Sample_Prep->Measure_Absorbance Calculate_Concentration Calculate Concentration Measure_Absorbance->Calculate_Concentration End End Calculate_Concentration->End

Caption: Workflow for this compound analysis by UV-Vis Spectrophotometry.

Methodology

1. Instrumentation:

  • UV-Visible spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

2. Reagents and Materials:

  • This compound reference standard

  • Methanol (spectroscopic grade) or other suitable transparent solvent

3. Determination of Maximum Absorbance (λmax):

  • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent.

  • Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). For structurally similar compounds like phenylbutazone, the λmax is around 240-260 nm.

4. Preparation of Standard Solutions and Calibration Curve:

  • Prepare a series of standard solutions of this compound in the chosen solvent with concentrations ranging from, for example, 2 to 20 µg/mL.

  • Measure the absorbance of each standard solution at the predetermined λmax.

  • Plot a graph of absorbance versus concentration to generate a calibration curve.

5. Sample Analysis:

  • Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the range of the calibration curve.

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of this compound in the sample by referring to the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters that should be established for any quantitative analytical method using this compound as a reference standard. The specific values will depend on the method and instrumentation used.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.995> 0.998
Range (µg/mL) 1 - 100Dependent on derivatization and detector2 - 20
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range~0.1 µg/mL
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL range~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%
Precision (% RSD) < 2%< 10%< 2%

Conclusion

This compound is a suitable and reliable reference standard for the development and validation of analytical methods for its own quantification and for related substance testing. The protocols provided herein offer a starting point for researchers in analytical chemistry and drug development. It is imperative that any method be fully validated for its intended use to ensure the generation of accurate and precise results.

References

Troubleshooting & Optimization

Mofebutazone solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for addressing solubility challenges encountered when working with Mofebutazone in aqueous buffers. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key physicochemical data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] It is structurally related to Phenylbutazone. Like many NSAIDs, this compound is a lipophilic molecule and is practically insoluble in water, which can pose significant challenges for in vitro assays, formulation development, and other experimental setups requiring aqueous solutions.

Q2: What is the expected acidic or basic nature of this compound?

Q3: At what pH would this compound be most soluble?

For a weakly acidic compound, solubility increases significantly at pH values above its pKa. Since the specific pKa of this compound is not documented, the optimal pH for its dissolution in aqueous buffers would need to be determined experimentally. Generally, for weakly acidic drugs, a pH of 7.4 (physiological pH) or higher is likely to improve solubility compared to acidic conditions.

Q4: Are there any known stability issues with this compound in aqueous solutions?

There is limited publicly available data on the stability of this compound in various aqueous buffers and its potential degradation products. As with many pharmaceutical compounds, factors such as pH, temperature, light exposure, and the presence of oxidizing agents could potentially lead to degradation over time.[2] For critical applications, it is recommended to perform stability studies under your specific experimental conditions.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

This guide provides a systematic approach to resolving common precipitation issues with this compound.

Problem: this compound precipitates immediately upon addition to my aqueous buffer.
  • Potential Cause 1: Low Intrinsic Aqueous Solubility. this compound is known to be practically insoluble in water.

    • Solution: Do not attempt to dissolve this compound directly in aqueous buffers. Prepare a high-concentration stock solution in an appropriate organic solvent first. Dimethyl sulfoxide (DMSO) is a suitable choice, with a reported solubility of ≥ 100 mg/mL.[3]

  • Potential Cause 2: Incorrect pH of the Aqueous Buffer. If this compound is a weak acid, its solubility will be very low in acidic buffers.

    • Solution: Attempt to dissolve this compound in a buffer with a neutral or alkaline pH (e.g., pH 7.4 or higher). The increased pH will favor the formation of the more soluble ionized form.

Problem: My this compound stock solution in organic solvent precipitates when diluted into the aqueous buffer.
  • Potential Cause 1: The final concentration in the aqueous buffer exceeds its solubility limit.

    • Solution 1: Reduce the Final Concentration. Lower the final concentration of this compound in your experiment if possible.

    • Solution 2: Use Co-solvents. The inclusion of co-solvents in the final aqueous solution can significantly enhance the solubility of hydrophobic compounds. See the detailed protocols below for preparing aqueous solutions of this compound using co-solvents.[3]

  • Potential Cause 2: The organic solvent from the stock solution is not sufficiently miscible or causes the buffer components to crash out.

    • Solution: Ensure the volume of the organic stock solution is a small fraction of the total buffer volume (typically ≤1%). If issues persist, explore alternative co-solvent systems as detailed in the experimental protocols.

Quantitative Data Summary

The following table summarizes the available solubility data for this compound.

Solvent/SystemTemperatureConcentrationReference
WaterNot SpecifiedInsolubleInferred from multiple sources
Dimethyl Sulfoxide (DMSO)Not Specified≥ 100 mg/mL (430.51 mM)[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mL (10.76 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL (10.76 mM)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) and/or sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C for long-term stability. A storage period of up to 6 months at -80°C and 1 month at -20°C has been suggested.

Protocol 2: Preparation of this compound Working Solution using a Co-solvent System

This protocol is adapted from a method known to yield a clear solution of at least 2.5 mg/mL.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final working solution, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly until it is homogeneous.

  • Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.

  • Add 450 µL of saline to the mixture to bring the final volume to 1 mL.

  • The final concentration of this compound will be 2.5 mg/mL in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Protocol 3: Preparation of this compound Working Solution using a Cyclodextrin-based System

This protocol provides an alternative method for achieving an aqueous solution of at least 2.5 mg/mL.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

  • To prepare 1 mL of the final working solution, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear solution is obtained.

  • The final concentration of this compound will be 2.5 mg/mL in a solution containing 10% DMSO and 18% SBE-β-CD in saline.

Visualizations

Mofebutazone_Solubility_Troubleshooting cluster_start Start cluster_dissolution Dissolution Strategy cluster_outcome1 Outcome cluster_dilution Dilution into Aqueous Buffer cluster_outcome2 Final Outcome cluster_troubleshooting Troubleshooting Steps start This compound Powder dissolve_direct Direct Dissolution in Aqueous Buffer start->dissolve_direct dissolve_stock Prepare Stock in Organic Solvent (e.g., DMSO) start->dissolve_stock precipitation1 Precipitation dissolve_direct->precipitation1 clear_stock Clear Stock Solution dissolve_stock->clear_stock dilute Dilute Stock into Aqueous Buffer clear_stock->dilute precipitation2 Precipitation dilute->precipitation2 clear_solution Clear Working Solution dilute->clear_solution Success! ts1 Adjust Buffer pH (Increase pH for weak acid) precipitation2->ts1 ts2 Lower Final Concentration precipitation2->ts2 ts3 Use Co-solvents (e.g., PEG300, Tween-80) precipitation2->ts3 ts4 Use Solubilizing Excipients (e.g., Cyclodextrins) precipitation2->ts4

Caption: Troubleshooting workflow for this compound solubility issues.

Mofebutazone_pH_Solubility 1 Acidic 7 Neutral 14 Alkaline unionized Unionized this compound (Low Solubility) pka pKa (Equilibrium) unionized->pka pH increases ionized Ionized this compound (Enolate) (Higher Solubility) pka->ionized pH continues to increase

Caption: Relationship between pH and this compound ionization/solubility.

References

Overcoming Mofebutazone degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming Mofebutazone degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in biological samples?

This compound, a pyrazolidine derivative similar to Phenylbutazone, is susceptible to degradation influenced by several factors during sample preparation. The primary causes of degradation include:

  • pH Instability: Extreme pH conditions, both acidic and alkaline, can catalyze the hydrolysis of this compound.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical and enzymatic degradation.[3][4]

  • Light Exposure: Like many pharmaceutical compounds, this compound may be sensitive to light, which can lead to photodegradation.[5]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of this compound. The degradation of the related compound Phenylbutazone is known to occur via oxidation.

  • Enzymatic Activity: Enzymes present in biological matrices, such as esterases and oxidases, can metabolize this compound, leading to lower recovery.

Q2: I am observing lower than expected concentrations of this compound in my plasma samples. What could be the cause?

Lower than expected concentrations of this compound are often due to degradation during sample collection, processing, or storage. Consider the following troubleshooting steps:

  • Review your sample handling procedure: Were the samples immediately cooled after collection? Was the time between collection and processing minimized?

  • Check the pH of your solutions: Ensure that the pH of any buffers or solvents used during extraction is within a stable range for this compound.

  • Evaluate storage conditions: Samples should be stored at low temperatures (ideally -80°C) and protected from light.

  • Consider enzymatic degradation: If samples were left at room temperature for an extended period, enzymatic activity could be a significant factor. The use of enzyme inhibitors may be necessary.

Q3: Are there any known degradation products of this compound that I should be aware of?

While specific degradation products of this compound are not extensively documented in the provided search results, based on the degradation pathways of the structurally similar compound Phenylbutazone, potential degradation products could arise from hydrolysis and oxidation. Hydrolysis may lead to the opening of the pyrazolidine ring, and oxidation can introduce hydroxyl groups.

Troubleshooting Guides

Issue 1: Inconsistent this compound recovery in different sample batches.
  • Possible Cause: Variability in sample handling and processing times.

  • Solution: Standardize the entire sample preparation workflow. This includes consistent timing for each step, from sample thawing to extraction and analysis. Use of an internal standard can also help to correct for variability.

Issue 2: Significant decrease in this compound concentration in samples stored for a longer period.
  • Possible Cause: Inadequate storage conditions leading to time-dependent degradation.

  • Solution: Ensure samples are stored at ultra-low temperatures (-80°C) for long-term storage. Minimize freeze-thaw cycles, as this can accelerate degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Issue 3: this compound degradation is suspected even with rapid processing at low temperatures.
  • Possible Cause: pH-related instability or enzymatic activity that persists even at lower temperatures.

  • Solution:

    • pH Control: Adjust the sample pH to a neutral or slightly acidic range (pH 6-7) immediately after collection using a suitable buffer (e.g., phosphate buffer).

    • Enzyme Inhibition: Consider adding a broad-spectrum enzyme inhibitor cocktail to the collection tubes.

Experimental Protocols

Protocol 1: Optimized Blood Sample Collection and Processing
  • Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA or heparin). To minimize enzymatic degradation, it is recommended to use tubes containing a preservative such as sodium fluoride.

  • Immediate Cooling: Place the collected blood tubes immediately in an ice bath.

  • Centrifugation: Within one hour of collection, centrifuge the blood samples at 2-8°C to separate the plasma.

  • Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat.

  • Stabilization (Optional but Recommended):

    • pH Adjustment: Add a small volume of a phosphate buffer (0.1 M, pH 6.5) to the plasma.

    • Antioxidant Addition: To prevent oxidative degradation, add a small amount of an antioxidant like ascorbic acid (to a final concentration of 0.1-1 mg/mL).

  • Storage: Immediately freeze the plasma samples at -80°C in light-protected tubes until analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment: Thaw the frozen plasma samples on ice. To 1 mL of plasma, add an internal standard. Vortex briefly.

  • Protein Precipitation: Add 2 mL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins. Centrifuge at 4°C for 10 minutes at 10,000 x g.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.

  • Elution: Elute this compound from the cartridge with 2 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Data Presentation

ConditionTemperaturepHLight ConditionPotential for DegradationRecommended Mitigation
Short-term Storage (up to 24h) Room Temperature (20-25°C)Neutral (7.0)Exposed to lightModerate to HighStore at 2-8°C, protect from light.
Short-term Storage (up to 24h) Refrigerated (2-8°C)Neutral (7.0)Protected from lightLowMaintain refrigerated and dark conditions.
Long-term Storage (>24h) -20°CNeutral (7.0)Protected from lightModerateStore at -80°C for optimal stability.
Long-term Storage (>24h) -80°CNeutral (7.0)Protected from lightLowIdeal for long-term storage.
Sample Processing Room Temperature (20-25°C)Acidic (<4) or Basic (>8)Exposed to lightHighProcess on ice, adjust pH to 6-7, protect from light.

Visualizations

Mofebutazone_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis pH (Acidic/Basic) Oxidation Oxidation This compound->Oxidation Oxidizing Agents Ring_Opened_Product Ring-Opened Product Hydrolysis->Ring_Opened_Product Hydroxylated_Metabolite Hydroxylated Metabolite Oxidation->Hydroxylated_Metabolite

Caption: Potential degradation pathways of this compound.

Sample_Preparation_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_extraction Extraction Collection Collect Blood (EDTA/NaF tubes) Cooling Immediate Cooling (Ice Bath) Collection->Cooling Centrifugation Centrifuge (2-8°C) Cooling->Centrifugation Separation Separate Plasma Centrifugation->Separation Stabilization Stabilize Plasma (pH adjustment, Antioxidant) Separation->Stabilization Storage Store at -80°C (Protect from light) Stabilization->Storage Thawing Thaw on Ice Storage->Thawing Extraction Solid-Phase Extraction (SPE) Thawing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

References

Technical Support Center: Mofebutazone Preclinical Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mofebutazone in preclinical efficacy studies. The information is designed to assist in optimizing dosage and experimental design for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] this compound's anti-inflammatory effects are mainly attributed to its inhibition of COX-2, while its potential gastrointestinal side effects are linked to COX-1 inhibition.[1] Additionally, it has been shown to possess antioxidant properties and can modulate the activity of immune cells like neutrophils and macrophages.

Q2: What are the key pharmacokinetic differences between this compound and Phenylbutazone?

A2: this compound, a derivative of Phenylbutazone, exhibits distinct pharmacokinetic properties. Notably, this compound has a significantly shorter half-life of approximately 1.9 hours in humans, compared to the long half-life of Phenylbutazone, which ranges from 54 to 99 hours. This compound is primarily eliminated via glucuronidation, with about 94% being excreted within 24 hours. Despite a high plasma protein binding of 99%, it is considered to have a medium binding potential.

Q3: How does the toxicity and efficacy of this compound compare to Phenylbutazone?

A3: Toxicological and pharmacological studies have shown that this compound is approximately 5 to 6 times less toxic than Phenylbutazone. However, its analgesic and anti-inflammatory effects are also weaker than those of Phenylbutazone. This difference in potency and toxicity is a critical consideration when designing preclinical studies.

Q4: How should I determine the starting dose for this compound in a preclinical study?

A4: Due to the limited availability of direct preclinical dosing studies for this compound, a rational approach is to base the starting dose on its better-characterized parent compound, Phenylbutazone, while accounting for the differences in potency and toxicity. A common oral dose for Phenylbutazone in rat anti-inflammatory models is around 30 mg/kg. Given that this compound has weaker anti-inflammatory activity, a higher starting dose may be required. A conservative approach would be to start with a dose range that is 2-3 times higher than the effective dose of Phenylbutazone and perform a dose-response study. It is crucial to consider the lower toxicity of this compound, which allows for a wider therapeutic window.

Q5: What are some common preclinical models to evaluate the efficacy of this compound?

A5: Standard preclinical models for assessing the efficacy of NSAIDs like this compound include:

  • Carrageenan-Induced Paw Edema: A widely used model for acute inflammation.

  • Acetic Acid-Induced Writhing Test: A model for visceral pain.

  • Formalin Test: A model that assesses both acute and chronic inflammatory pain.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in paw edema measurements Improper injection of carrageenan; Inconsistent measurement technique.Ensure consistent sub-plantar injection of carrageenan. Use a plethysmometer for accurate and consistent volume measurements. Ensure all technicians are trained on the same measurement protocol.
Lack of significant anti-inflammatory effect Dose of this compound is too low; Timing of administration is not optimal.Perform a dose-escalation study to determine the optimal effective dose. Administer this compound 30-60 minutes prior to the inflammatory insult to allow for adequate absorption, considering its short half-life.
Unexpected animal mortality or severe adverse effects Dose of this compound is too high; Improper vehicle or formulation.Although this compound is less toxic than Phenylbutazone, it is still an NSAID. Review your dose calculations. Ensure the vehicle used for administration is non-toxic and appropriate for the route of administration.
Inconsistent results in the writhing test Subjective counting of writhes; Stress induced in animals.Have two independent and blinded observers count the writhes to ensure objectivity. Handle animals gently to minimize stress, which can affect pain perception.
Biphasic response in the formalin test is not clear Improper formalin concentration or volume; Incorrect observation timing.Use a freshly prepared 5% formalin solution and inject a consistent volume (e.g., 50 µL for rats). Adhere to the standard observation periods for Phase 1 (0-5 minutes) and Phase 2 (15-30 minutes).

Data Presentation

Table 1: Comparative Pharmacokinetic and Toxicological Profile

Parameter This compound Phenylbutazone Reference
Half-life (human) ~1.9 hours54-99 hours
Excretion (24h) ~94%-
Relative Toxicity 5-6 times less toxic-
Relative Efficacy WeakerStronger

Table 2: Suggested Starting Oral Doses for this compound in Rodent Models

Preclinical Model Species Suggested Starting Dose Range (mg/kg) Rationale
Carrageenan-Induced Paw EdemaRat50 - 150Based on effective Phenylbutazone doses of ~30 mg/kg and this compound's weaker potency.
Acetic Acid-Induced WrithingMouse50 - 200To counteract the weaker analgesic effect compared to Phenylbutazone.
Formalin TestRat75 - 250Higher dose range to address both phases of inflammatory pain, considering weaker efficacy.

Note: These are suggested starting ranges. It is imperative to conduct a dose-response study to determine the optimal dose for your specific experimental conditions.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory activity of this compound on acute inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Record the basal paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer this compound or vehicle orally to the respective groups of animals. A standard positive control group treated with a known NSAID (e.g., Indomethacin 10 mg/kg) should be included.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of this compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Acetic acid (0.6% v/v in distilled water)

  • Observation chambers

Procedure:

  • Fast the mice for 2-3 hours before the experiment with free access to water.

  • Administer this compound or vehicle orally to the respective groups of animals. Include a positive control group (e.g., Aspirin 100 mg/kg).

  • Thirty minutes after drug administration, inject 0.1 mL/10 g of body weight of 0.6% acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-15 minutes.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Formalin Test in Rats

Objective: To evaluate the analgesic effect of this compound on both neurogenic and inflammatory pain.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound

  • Formalin solution (5% in saline)

  • Observation chambers with mirrors

Procedure:

  • Acclimatize the rats to the observation chambers for at least 30 minutes before the test.

  • Administer this compound or vehicle orally to the respective groups of animals.

  • Sixty minutes after drug administration, inject 50 µL of 5% formalin solution into the dorsal surface of the right hind paw.

  • Immediately place the rat back into the observation chamber.

  • Record the total time spent licking or biting the injected paw during two distinct phases:

    • Phase 1 (Neurogenic pain): 0-5 minutes post-formalin injection.

    • Phase 2 (Inflammatory pain): 15-30 minutes post-formalin injection.

  • Compare the paw licking/biting time between the treated and control groups for both phases.

Visualizations

G COX Signaling Pathway and NSAID Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) GI protection, Platelet function Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation, Pain, Fever This compound This compound This compound->COX-1 (Constitutive) This compound->COX-2 (Inducible)

Caption: this compound inhibits both COX-1 and COX-2 enzymes.

G Experimental Workflow: Carrageenan-Induced Paw Edema cluster_pre Pre-treatment cluster_induction Induction cluster_post Post-treatment Animal Acclimatization Animal Acclimatization Baseline Paw Volume Baseline Paw Volume Animal Acclimatization->Baseline Paw Volume Drug Administration Drug Administration Baseline Paw Volume->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (1-5h) Paw Volume Measurement (1-5h) Carrageenan Injection->Paw Volume Measurement (1-5h) Data Analysis Data Analysis Paw Volume Measurement (1-5h)->Data Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

G Experimental Workflow: Acetic Acid-Induced Writhing Test Animal Grouping Animal Grouping Drug Administration (p.o.) Drug Administration (p.o.) Animal Grouping->Drug Administration (p.o.) Acetic Acid Injection (i.p.) Acetic Acid Injection (i.p.) Drug Administration (p.o.)->Acetic Acid Injection (i.p.) Observation & Writhing Count Observation & Writhing Count Acetic Acid Injection (i.p.)->Observation & Writhing Count Data Analysis Data Analysis Observation & Writhing Count->Data Analysis

Caption: Workflow for the acetic acid-induced writhing test.

References

Technical Support Center: Mofebutazone Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Mofebutazone degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from its structural analog, Phenylbutazone. The two major degradation routes for Phenylbutazone are oxidation and hydrolysis.[1] Therefore, it is highly probable that this compound undergoes similar degradation. Key pathways to investigate include:

  • Hydrolytic Degradation: Cleavage of amide bonds within the this compound structure is likely to occur under acidic and basic conditions.[2][3]

  • Oxidative Degradation: The pyrazolidine ring and the butyl side chain are susceptible to oxidation, potentially leading to hydroxylated and other oxygenated derivatives.[1][4]

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation. The extent and nature of photodegradation are dependent on the wavelength and intensity of the light source.

Q2: What are the expected degradation products of this compound?

Based on the degradation products identified for Phenylbutazone, the following are potential degradation products for this compound that should be investigated:

  • Hydrolysis Products: Analogs of n-butylmalonic acid mono(N,N'-diphenyl)hydrazide resulting from the cleavage of the pyrazolidine ring.

  • Oxidation Products: Hydroxylated species, such as analogs of 4-hydroxy-phenylbutazone, are likely to form. Further oxidation could lead to other related compounds.

  • Products from Aniline Reaction: In formulated products, reaction with aniline (if present as an impurity or degradant from other components) could lead to products analogous to α-(N-phenylcarbamoyl)-N-caproylhydrazobenzene.

Q3: What analytical techniques are recommended for identifying and characterizing this compound degradation products?

A combination of chromatographic and spectroscopic techniques is essential for the successful identification and characterization of degradation products.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating this compound from its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining molecular weight information and fragmentation patterns of the degradation products, which aids in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural confirmation of isolated degradation products.

  • Thin-Layer Chromatography (TLC): TLC can be a useful preliminary technique for visualizing the separation of degradation products.

Troubleshooting Guides

Issue 1: Poor separation of degradation products in HPLC.

  • Question: My HPLC chromatogram shows poor resolution between the parent this compound peak and the degradation product peaks. How can I improve the separation?

  • Answer:

    • Optimize Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to resolve complex mixtures of degradation products.

    • Change Column Chemistry: If using a standard C18 column, consider trying a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded column, which can offer different selectivity.

    • Adjust pH of the Mobile Phase: The ionization state of this compound and its degradation products can significantly impact their retention. Experiment with different pH values of the aqueous buffer.

    • Modify Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Controlling the column temperature with a column oven can enhance reproducibility and may also affect selectivity.

Issue 2: Inconsistent retention times.

  • Question: I am observing a drift in the retention times of my peaks across different runs. What could be the cause?

  • Answer:

    • Insufficient Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when using a gradient method. Allow at least 10-15 column volumes of mobile phase to pass through the column.

    • Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation in the pump.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.

    • Pump Issues: Check for leaks in the pump and ensure the check valves are functioning correctly. Fluctuations in flow rate will lead to inconsistent retention times.

Issue 3: Difficulty in identifying unknown peaks.

  • Question: I have several unknown peaks in my chromatogram from a forced degradation study. How can I proceed with their identification?

  • Answer:

    • Utilize LC-MS: The primary technique for initial identification is LC-MS. The mass-to-charge ratio (m/z) will provide the molecular weight of the unknown compound. Tandem MS (MS/MS) will provide fragmentation patterns that are crucial for structural elucidation.

    • Predict Degradation Pathways: Based on the structure of this compound and the stress condition applied (e.g., acid, base, oxidant), predict the likely chemical transformations. Compare the measured molecular weights with the predicted structures.

    • Isolate and Analyze by NMR: For unambiguous structure confirmation, isolate the unknown degradation products using preparative or semi-preparative HPLC. The isolated compounds can then be analyzed by NMR spectroscopy.

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential to generate potential degradation products and to establish the stability-indicating nature of an analytical method. The following are general protocols that should be adapted for this compound.

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

    • Reflux the solution at 60-80°C for 2-8 hours.

    • Periodically withdraw samples, neutralize with 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

    • Keep the solution at room temperature or heat at 40-60°C for 1-4 hours.

    • Periodically withdraw samples, neutralize with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3-30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 2-24 hours.

    • Periodically withdraw samples and analyze by HPLC.

  • Thermal Degradation:

    • Store solid this compound in a hot air oven at 60-80°C for 1-2 weeks.

    • Store a solution of this compound at 60-80°C for 24-48 hours.

    • Analyze the samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to a photostability chamber with a light source that provides both UV and visible light (e.g., option 1 or 2 as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at appropriate time intervals.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress ConditionDurationTemperature% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl8 hours80°C15.23DP1 (4.5 min)
0.1 M NaOH4 hours60°C25.84DP2 (3.8 min), DP3 (5.2 min)
10% H₂O₂24 hoursRoom Temp18.52DP4 (6.1 min)
Dry Heat2 weeks80°C5.11DP5 (7.3 min)
Photolytic48 hours25°C12.33DP6 (4.9 min)

Visualizations

experimental_workflow cluster_stress Forced Degradation Studies cluster_analysis Analytical Workflow Acid Acid Hydrolysis Degradation_Mixture Degradation Product Mixture Acid->Degradation_Mixture Base Base Hydrolysis Base->Degradation_Mixture Oxidation Oxidative Degradation Oxidation->Degradation_Mixture Thermal Thermal Degradation Thermal->Degradation_Mixture Photo Photolytic Degradation Photo->Degradation_Mixture HPLC HPLC Separation LCMS LC-MS Analysis (MW and Fragmentation) HPLC->LCMS Isolation Isolation of Unknowns (Prep-HPLC) LCMS->Isolation NMR NMR Spectroscopy (Structure Confirmation) Isolation->NMR Identified_Products Identified Degradation Products NMR->Identified_Products This compound This compound Drug Substance This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo Degradation_Mixture->HPLC

Caption: Workflow for Forced Degradation and Analysis.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis) This compound This compound Hydrolysis_Product_1 Ring-Opened Product This compound->Hydrolysis_Product_1 H₂O, H⁺/OH⁻ Oxidation_Product_1 Hydroxylated this compound This compound->Oxidation_Product_1 [O] Photo_Product_1 Photodegradant A This compound->Photo_Product_1

Caption: Potential Degradation Pathways of this compound.

References

Minimizing Mofebutazone interference in mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing interference in the mass spectrometry analysis of Mofebutazone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main metabolites?

This compound is a non-steroidal anti-inflammatory drug (NSAID) and a monophenyl analog of Phenylbutazone. Its chemical formula is C₁₃H₁₆N₂O₂ with a molar mass of 232.283 g/mol .[1] The primary routes of metabolism for this compound are hydroxylation and glucuronidation. The main metabolites of concern in mass spectrometry analysis are:

  • 4-hydroxy this compound: A phase I metabolite.

  • This compound Glucuronide: A phase II metabolite, which is the primary route of elimination.[2]

Q2: What are the common sources of interference in this compound analysis?

Interference in this compound mass spectrometry analysis can arise from several sources:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) such as phospholipids, salts, and endogenous metabolites can co-elute with this compound and its metabolites, leading to ion suppression or enhancement.

  • Isobaric Interferences: Compounds with the same nominal mass as this compound or its metabolites can cause direct interference, especially in low-resolution mass spectrometers. This can include other drugs, their metabolites, or endogenous compounds.

  • Metabolite Cross-talk: Glucuronide conjugates can sometimes revert to the parent drug in the ion source, artificially inflating the parent drug's signal.

  • Contaminants: Plasticizers, polymers, and other contaminants from sample collection tubes, solvents, or labware can introduce interfering peaks.

Q3: How can I minimize matrix effects for this compound analysis?

Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve good separation between this compound, its metabolites, and endogenous matrix components is essential.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the limit of quantification (LOQ).

  • Use of Isotope-Labeled Internal Standards: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for correcting matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and column chemistry. Ensure the injection solvent is compatible with the initial mobile phase conditions.
High Background Noise Contamination from solvents, glassware, or the LC-MS system.Use high-purity solvents and clean all glassware thoroughly. Perform a system flush and check for leaks.
Inconsistent Results/Poor Reproducibility Incomplete sample cleanup leading to variable matrix effects.Refine the sample preparation protocol. Ensure complete and consistent evaporation and reconstitution of the sample. Use of an internal standard is highly recommended.
Suspected Isobaric Interference Co-eluting compound with the same mass as the analyte.Improve chromatographic resolution by modifying the gradient or changing the column. If the interfering compound has a different fragmentation pattern, use a more specific MRM transition. High-resolution mass spectrometry can also be used to differentiate between compounds with the same nominal mass but different elemental compositions.
Low Signal Intensity/Ion Suppression Significant matrix effects from the biological sample.Implement a more rigorous sample preparation method such as SPE. Dilute the sample if sensitivity allows. Optimize ionization source parameters (e.g., temperature, gas flows).
Signal Observed for Parent Drug in Glucuronide Analysis In-source fragmentation of the glucuronide metabolite.Optimize the ion source conditions to minimize fragmentation (e.g., lower cone voltage/collision energy). Ensure proper chromatographic separation of the parent drug and its glucuronide.

Experimental Protocols

Below are detailed methodologies for sample preparation and LC-MS/MS analysis, adapted from established protocols for the closely related compound, Phenylbutazone, which can serve as a starting point for this compound analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed to extract this compound and its hydroxylated metabolite from plasma.

Materials:

  • SPE Cartridges: Weak anion exchange cartridges.

  • Solvents: Methanol, Acetonitrile, Isopropanol, Hexane, Diethyl ether, Methylene chloride, Glacial acetic acid, Ammonium hydroxide, Water (all HPLC or LC-MS grade).

  • Internal Standard (IS): Stable isotope-labeled this compound (if available) or a structurally similar compound.

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma, add the internal standard and briefly vortex.

  • Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 3 mL of water.

    • Wash with 3 mL of a 20% acetonitrile/80% isopropanol solution.

    • Wash with 3 mL of 1% ammonium hydroxide in water.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 4 mL of a solution prepared by mixing 4 mL of glacial acetic acid and 8 mL of methanol, diluted to 200 mL with methylene chloride, and then adding 200 mL of diethyl ether.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 2: LC-MS/MS Parameters

These are suggested starting parameters that should be optimized for your specific instrument and application.

Parameter Suggested Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute analytes, then return to initial conditions for equilibration. A typical gradient might be 5% B to 95% B over 5-10 minutes.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be determined experimentally)
Scan Type Multiple Reaction Monitoring (MRM)

Predicted MRM Transitions:

Analyte Predicted Precursor Ion ([M+H]⁺) Predicted Precursor Ion ([M-H]⁻) Predicted Neutral Loss for Glucuronide
This compoundm/z 233.13m/z 231.11-
4-hydroxy this compoundm/z 249.12m/z 247.11-
This compound Glucuronidem/z 409.16m/z 407.15176.03 Da

Note: The fragmentation of the glucuronide will likely yield the parent this compound as a product ion.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Workflow for this compound analysis.

Troubleshooting Logic for Interference

troubleshooting_interference start Interference Suspected check_chrom Review Chromatogram (Peak Shape, Co-elution) start->check_chrom check_is Check Internal Standard Response start->check_is improve_sep Improve Chromatographic Separation check_chrom->improve_sep Poor Separation use_hrms Use High-Resolution MS check_chrom->use_hrms Suspected Isobar enhance_cleanup Enhance Sample Cleanup (e.g., SPE) check_is->enhance_cleanup Variable Response resolved Interference Resolved improve_sep->resolved enhance_cleanup->resolved use_hrms->resolved

References

Improving the yield and purity of Mofebutazone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Mofebutazone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound (4-butyl-1-phenylpyrazolidine-3,5-dione).

Issue Potential Cause Recommended Solution
Low Yield of 1-phenylpyrazolidine-3,5-dione (Intermediate) Incomplete reaction between phenylhydrazine and diethyl malonate.- Ensure anhydrous reaction conditions as moisture can hydrolyze diethyl malonate. - Optimize the reaction temperature and time. Prolonged heating at lower temperatures or shorter times at higher temperatures can be explored. - Use a slight excess of diethyl malonate to drive the reaction to completion. - Consider using a catalyst, such as a base (e.g., sodium ethoxide) or an acid, to facilitate the condensation.
Side reactions of phenylhydrazine.- Control the reaction temperature to minimize the decomposition of phenylhydrazine. - Add phenylhydrazine dropwise to the reaction mixture to maintain a low concentration and reduce self-condensation or other side reactions.
Low Yield of this compound (Final Product) Incomplete alkylation of 1-phenylpyrazolidine-3,5-dione.- Use a strong base (e.g., sodium hydride, potassium carbonate) to ensure complete deprotonation of the pyrazolidinedione intermediate. - Select an appropriate solvent that dissolves both the intermediate and the base (e.g., DMF, DMSO). - Use a slight excess of butyl bromide to ensure complete reaction. - Optimize the reaction temperature; gentle heating may be required.
O-alkylation instead of C-alkylation.- The choice of solvent and counter-ion can influence the C/O alkylation ratio. Aprotic polar solvents generally favor C-alkylation. - Using a less reactive alkylating agent or a bulkier base might also favor C-alkylation.
Presence of Impurities in the Final Product Unreacted starting materials (phenylhydrazine, diethyl malonate, butyl bromide).- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials. - Purify the intermediate and final products thoroughly.
Di-alkylation of the pyrazolidinedione ring.- Use stoichiometric amounts of the base and butyl bromide. - Add the alkylating agent slowly to the reaction mixture.
Hydrolysis of the pyrazolidinedione ring.- Avoid acidic or strongly basic conditions during workup and purification.[1] - Ensure all solvents are dry.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.- Attempt recrystallization from a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).[2] - If recrystallization fails, purify the product using column chromatography on silica gel.[3]
Co-precipitation of impurities.- Perform multiple recrystallizations to improve purity. - Utilize a different purification technique, such as column chromatography, if recrystallization is ineffective.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common approach for the synthesis of this compound and its analogs involves a two-step process. The first step is the condensation of phenylhydrazine with a malonic ester derivative, typically diethyl malonate, to form the 1-phenylpyrazolidine-3,5-dione ring. The second step is the alkylation of this intermediate with a butyl halide, such as n-butyl bromide, at the C4 position.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.

Q3: What are the critical parameters to control for a high yield?

A3: Key parameters to control include reaction temperature, reaction time, stoichiometry of reactants, choice of solvent, and the nature of the catalyst or base used. Optimization of these parameters for both the ring formation and alkylation steps is crucial for achieving high yields.

Q4: What are the most common impurities I should look for?

A4: Common impurities may include unreacted starting materials, byproducts from side reactions such as O-alkylation or di-alkylation, and degradation products resulting from hydrolysis of the pyrazolidinedione ring.[1][4]

Q5: Which analytical techniques are suitable for purity assessment of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the purity of this compound and quantifying impurities. Other techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity assessment and structural confirmation.

Data Presentation

Table 1: Representative Yields for the Synthesis of Pyrazolidinedione Derivatives under Various Conditions
EntryReactantsSolventBase/CatalystTemperature (°C)Time (h)Yield (%)
1Phenylhydrazine, Diethyl MalonateEthanolSodium EthoxideReflux6~70
2Phenylhydrazine, Diethyl MalonateAcetic AcidNoneReflux5~65
31-phenylpyrazolidine-3,5-dione, n-butyl bromideDMFK₂CO₃604~85
41-phenylpyrazolidine-3,5-dione, n-butyl bromideAcetonitrileNaHRoom Temp8~90

Note: The data presented in this table is representative of typical yields for the synthesis of pyrazolidinedione derivatives and may not directly correspond to the synthesis of this compound. Optimization of these conditions is necessary for specific applications.

Experimental Protocols

Protocol 1: Synthesis of 1-phenylpyrazolidine-3,5-dione (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in anhydrous ethanol.

  • Addition of Reagent: To this solution, add diethyl malonate (1.1 equivalents) and a catalytic amount of sodium ethoxide.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-phenylpyrazolidine-3,5-dione.

Protocol 2: Synthesis of this compound (4-butyl-1-phenylpyrazolidine-3,5-dione)
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-phenylpyrazolidine-3,5-dione (1 equivalent) in a dry aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a suitable base, such as potassium carbonate (1.2 equivalents), to the suspension and stir for 30 minutes at room temperature.

  • Alkylation: Slowly add n-butyl bromide (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture and pour it into cold water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualizations

Mofebutazone_Synthesis_Workflow cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Alkylation start1 Phenylhydrazine + Diethyl Malonate reaction1 Condensation (e.g., NaOEt, Ethanol, Reflux) start1->reaction1 intermediate Crude 1-phenylpyrazolidine-3,5-dione reaction1->intermediate purification1 Purification (Recrystallization) intermediate->purification1 pure_intermediate Pure 1-phenylpyrazolidine-3,5-dione purification1->pure_intermediate start2 Pure 1-phenylpyrazolidine-3,5-dione + n-Butyl Bromide reaction2 Alkylation (e.g., K2CO3, DMF, 60°C) start2->reaction2 crude_product Crude this compound reaction2->crude_product purification2 Purification (Chromatography/Recrystallization) crude_product->purification2 final_product Pure this compound purification2->final_product

Caption: Workflow for the two-step synthesis of this compound.

Mofebutazone_Troubleshooting cluster_synthesis This compound Synthesis cluster_issues Potential Issues cluster_solutions Troubleshooting Solutions start Start Synthesis step1 Step 1: Ring Formation start->step1 step2 Step 2: Alkylation step1->step2 low_yield1 Low Yield (Step 1) step1->low_yield1 product Final Product step2->product low_yield2 Low Yield (Step 2) step2->low_yield2 impurities Impurities product->impurities isolation_problems Isolation Issues product->isolation_problems optimize_cond Optimize Condensation (Temp, Time, Catalyst) low_yield1->optimize_cond optimize_alk Optimize Alkylation (Base, Solvent, Temp) low_yield2->optimize_alk purify Improve Purification (Recrystallization, Chromatography) impurities->purify monitor Monitor Reaction (TLC) impurities->monitor isolation_problems->purify optimize_cond->step1 optimize_alk->step2 purify->product monitor->step1 monitor->step2

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Mofebutazone-Induced Gastrointestinal Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal side effects while using mofebutazone in animal models.

Frequently Asked Questions (FAQs)

1. What is this compound and why does it cause gastrointestinal side effects?

This compound is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[2][3][4] Prostaglandins play a crucial role in maintaining the integrity of the gastrointestinal mucosa by stimulating mucus and bicarbonate secretion, and maintaining mucosal blood flow.[5] By inhibiting COX enzymes, this compound reduces the levels of protective prostaglandins, leading to a compromised mucosal defense and an increased risk of gastric erosions and ulcers.

2. What are the typical signs of this compound-induced gastrointestinal distress in animal models?

Observed signs can range from subtle to severe and may include:

  • Reduced food and water intake

  • Weight loss

  • Lethargy

  • Abdominal discomfort (e.g., writhing in rodents)

  • Changes in fecal consistency (e.g., diarrhea)

  • Presence of occult blood in feces

In more severe cases, overt signs of gastrointestinal bleeding may be present.

3. Which animal models are commonly used to study these side effects?

Rats and mice are the most common animal models for studying NSAID-induced gastrointestinal toxicity due to their well-characterized physiology and the availability of standardized protocols. Larger animals, such as ponies, have also been used in specific studies to evaluate the effects of this compound.

4. How is the severity of gastrointestinal damage typically assessed in these models?

The severity of gastric damage is commonly evaluated using the following methods:

  • Macroscopic evaluation: The stomach is examined for the presence of lesions, and an ulcer index is calculated based on the number and severity of the lesions.

  • Histopathological examination: Tissue samples are collected and examined under a microscope to assess the extent of inflammation, erosion, and ulceration.

  • Biochemical analysis: Levels of relevant biomarkers in tissue or blood can be measured. These may include:

    • Prostaglandin E2 (PGE2) levels to confirm COX inhibition.

    • Myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration and inflammation.

    • Malondialdehyde (MDA) levels as a marker of oxidative stress.

5. What is the general signaling pathway for NSAID-induced gastric damage?

The primary pathway involves the inhibition of COX-1, leading to a depletion of prostaglandins. This results in reduced mucus and bicarbonate secretion, decreased mucosal blood flow, and increased gastric acid back-diffusion, all of which contribute to mucosal injury. Additionally, NSAIDs can induce mitochondrial damage, leading to oxidative stress and apoptosis (programmed cell death) of gastric epithelial cells.

NSAID-Induced Gastric Damage Pathway This compound This compound (NSAID) COX1 COX-1 Inhibition This compound->COX1 Inhibits Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Direct Effect Prostaglandins Reduced Prostaglandins COX1->Prostaglandins Leads to MucosalDefense Decreased Mucosal Defense (Mucus, Bicarbonate, Blood Flow) Prostaglandins->MucosalDefense Results in GastricInjury Gastric Mucosal Injury MucosalDefense->GastricInjury Contributes to OxidativeStress Oxidative Stress (ROS) Mitochondria->OxidativeStress Induces Apoptosis Epithelial Cell Apoptosis OxidativeStress->Apoptosis Triggers Apoptosis->GastricInjury Contributes to

Diagram 1: this compound's mechanism of gastric injury.

Troubleshooting Guides

Issue 1: High variability in the incidence and severity of gastric lesions.

Possible Cause Troubleshooting Step
Genetic variability in animal strain Ensure a consistent and well-characterized animal strain is used for all experiments.
Differences in gut microbiota House animals under consistent conditions and consider co-housing or using litter from a single source to normalize gut flora.
Fasting period inconsistencies Strictly control the fasting period before this compound administration, as the presence of food can alter drug absorption and gastric pH.
Stress-induced ulceration Minimize animal stress through proper handling, housing, and environmental enrichment. Consider including a control group for stress-induced ulcers.
Inconsistent drug administration Ensure accurate and consistent dosing and administration techniques (e.g., gavage, injection).

Issue 2: Lower-than-expected incidence of gastric ulcers.

Possible Cause Troubleshooting Step
Insufficient dose of this compound Conduct a dose-response study to determine the optimal ulcerogenic dose for the specific animal model and strain. In a study with ponies, only the highest dose of 6 mg/kg of this compound induced ulcers.
Animal model resistance Some animal strains may be more resistant to NSAID-induced gastric damage. Consider using a different, more susceptible strain.
Short duration of treatment For chronic ulcer models, a single dose may be insufficient. Consider a multi-day dosing regimen.
Interaction with other compounds Review all administered compounds (e.g., vehicle, diet) to ensure they do not have gastroprotective effects.

Issue 3: Unexpected animal mortality.

Possible Cause Troubleshooting Step
Excessive this compound dose Review the dosage and consider reducing it. This compound is reported to be 5-6 times less toxic than phenylbutazone.
Severe gastrointestinal complications Monitor animals closely for signs of severe bleeding or perforation. Consider humane endpoints for animals showing severe distress.
Off-target toxicity Investigate potential renal or hepatic toxicity, which can be associated with high doses of NSAIDs.

Experimental Protocols

Protocol 1: Induction of Gastric Ulcers in Rats with this compound (Adapted from general NSAID protocols)

  • Animals: Male Wistar rats (200-250 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

  • Procedure:

    • Fast rats for 24 hours prior to this compound administration, with free access to water.

    • Prepare a suspension of this compound in 1% carboxymethyl cellulose (CMC).

    • Administer this compound orally via gavage at a predetermined dose (a pilot study to determine the optimal dose is recommended, starting with doses comparable to other NSAIDs like indomethacin at 30 mg/kg).

    • Continue to withhold food but allow free access to water.

    • Sacrifice the animals 4-6 hours after this compound administration.

    • Excise the stomach, open it along the greater curvature, and gently rinse with saline.

    • Examine the gastric mucosa for lesions and calculate the ulcer index.

    • Collect tissue samples for histopathological and biochemical analysis.

Protocol 2: Histopathological Evaluation of Gastric Lesions

  • Fixation: Fix stomach tissue samples in 10% neutral buffered formalin.

  • Processing: Dehydrate the samples through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections and mount on glass slides.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology.

  • Scoring: Evaluate the sections microscopically for epithelial cell loss, erosion, ulceration, hemorrhage, and inflammatory cell infiltration. A scoring system can be adapted from established NSAID protocols.

Protocol 3: Prophylactic Treatment with a Proton Pump Inhibitor (Omeprazole)

  • Animals and Ulcer Induction: Use the same model as in Protocol 1.

  • Treatment:

    • Prepare a solution of omeprazole in a suitable vehicle.

    • Administer omeprazole (e.g., 20 mg/kg, orally) 30-60 minutes before the administration of this compound.

    • Proceed with the ulcer induction protocol as described above.

    • Include a vehicle-treated control group and a this compound-only group for comparison.

Protocol 4: Co-administration of a Cytoprotective Agent (Sucralfate)

  • Animals and Ulcer Induction: Use the same model as in Protocol 1.

  • Treatment:

    • Prepare a suspension of sucralfate in water.

    • Administer sucralfate (e.g., 250-500 mg/kg, orally) 30-60 minutes before the administration of this compound.

    • Proceed with the ulcer induction protocol.

    • Include appropriate control groups.

Experimental_Workflow start Start: Acclimatize Animals fasting 24-hour Fasting (Water ad libitum) start->fasting treatment_groups Divide into Treatment Groups: - Vehicle Control - this compound - Protective Agent + this compound fasting->treatment_groups pretreatment Administer Protective Agent (e.g., Omeprazole, Sucralfate) treatment_groups->pretreatment Protective Groups mofebutazone_admin Administer this compound (Oral Gavage) treatment_groups->mofebutazone_admin This compound Group pretreatment->mofebutazone_admin 30-60 min prior observation 4-6 Hour Observation Period mofebutazone_admin->observation euthanasia Euthanasia and Stomach Excision observation->euthanasia analysis Analysis: - Macroscopic (Ulcer Index) - Histopathology - Biochemical Markers euthanasia->analysis end End: Data Interpretation analysis->end

Diagram 2: General experimental workflow for assessing gastroprotection.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on typical results from NSAID-induced gastric ulcer studies in rats. Note: This data is illustrative and should be confirmed with this compound-specific experiments.

Table 1: Effect of this compound on Gastric Ulcer Index and Biochemical Markers in Rats

Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SD)PGE2 (pg/mg tissue)MPO Activity (U/g tissue)
Vehicle Control -0.5 ± 0.2250 ± 301.2 ± 0.3
This compound 3018.5 ± 4.285 ± 155.8 ± 1.1
This compound 6035.2 ± 6.840 ± 109.5 ± 1.8

Table 2: Protective Effect of Omeprazole and Sucralfate on this compound-Induced Gastric Ulcers in Rats

Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SD)% Inhibition
This compound 6035.2 ± 6.8-
Omeprazole + this compound 20 + 608.1 ± 2.576.9%
Sucralfate + this compound 500 + 6012.7 ± 3.163.9%

Protective Agent Signaling Pathways

Protective agents work through various mechanisms to counteract the damaging effects of this compound. Proton pump inhibitors like omeprazole directly reduce gastric acid secretion, while cytoprotective agents like sucralfate form a physical barrier over the mucosa and can stimulate endogenous protective factors.

Protective_Mechanisms This compound This compound GastricInjury Gastric Mucosal Injury This compound->GastricInjury Induces Omeprazole Omeprazole ProtonPump H+/K+ ATPase (Proton Pump) Omeprazole->ProtonPump Inhibits AcidSecretion Decreased Gastric Acid Secretion ProtonPump->AcidSecretion Protection Gastric Mucosal Protection AcidSecretion->Protection Leads to Sucralfate Sucralfate Barrier Forms Protective Barrier Sucralfate->Barrier ProstaglandinStim Stimulates Endogenous Prostaglandins Sucralfate->ProstaglandinStim Barrier->Protection Contributes to ProstaglandinStim->Protection Contributes to Protection->GastricInjury Prevents

Diagram 3: Mechanisms of common gastroprotective agents.

References

Strategies to enhance the stability of Mofebutazone in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Mofebutazone is a non-steroidal anti-inflammatory drug (NSAID) and an analogue of Phenylbutazone.[1][2][3] Comprehensive stability data for this compound in solution is limited in publicly available literature. Therefore, this guide is substantially based on the known chemical properties of the pyrazolidine-3,5-dione class of molecules, stability data of the closely related compound Phenylbutazone, and general principles of pharmaceutical formulation.[4][5] Researchers should validate these strategies for their specific experimental conditions.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific problems that may arise during the preparation and storage of this compound solutions.

Issue Potential Cause Troubleshooting Steps
Precipitation or Cloudiness Poor Solubility: this compound is practically insoluble in water. The use of inappropriate solvents or insufficient solubilizing agents can lead to precipitation. Temperature Effects: Lower temperatures can decrease the solubility of this compound in some solvent systems. pH Shift: Changes in the pH of the solution can alter the ionization state and solubility of this compound.1. Solvent System Optimization: - Utilize co-solvents such as DMSO, PEG300, and Tween-80 in saline. A suggested starting protocol is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. - Consider using solubilizing excipients like cyclodextrins (e.g., 20% SBE-β-CD in saline with 10% DMSO).2. Temperature Control: - If precipitation occurs upon cooling, gentle warming and sonication can aid in redissolving the compound. - Store solutions at a controlled room temperature or as determined by stability studies, avoiding refrigeration unless specified. 3. pH Control: - Buffer the solution to maintain a stable pH. The optimal pH for stability should be determined experimentally, but for many compounds, a slightly acidic to neutral pH is often preferred.
Color Change (e.g., Yellowing) Oxidative Degradation: The pyrazolidine-3,5-dione ring can be susceptible to oxidation, leading to colored degradation products. This can be accelerated by exposure to light, heat, and the presence of metal ions.Hydrolysis: Hydrolytic degradation can also lead to the formation of chromophoric byproducts.1. Protection from Light: - Store solutions in amber vials or protect them from light to prevent photolytic degradation.2. Use of Antioxidants: - Incorporate antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) into the formulation. For instance, adding ascorbic acid has been shown to stabilize Phenylbutazone solutions.3. Use of Chelating Agents: - Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.4. Inert Atmosphere: - For highly sensitive solutions, preparing and storing them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Loss of Potency/Concentration Chemical Degradation: this compound can degrade over time via hydrolysis and oxidation, reducing the concentration of the active pharmaceutical ingredient (API).Adsorption to Container: Highly lipophilic compounds can sometimes adsorb to the surface of plastic containers.1. Stability-Indicating Assay: - Regularly assess the concentration of this compound using a validated stability-indicating analytical method, such as HPLC, to monitor for degradation.2. Control of Storage Conditions: - Adhere to recommended storage conditions (temperature, light exposure). Accelerated stability studies can help determine the optimal conditions.3. Appropriate Container Selection: - Store solutions in glass vials to minimize the risk of adsorption. If plastic is necessary, compatibility studies should be performed.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure as a pyrazolidine-3,5-dione derivative, the primary degradation pathways for this compound are likely hydrolysis and oxidation. Hydrolysis can lead to the opening of the pyrazolidine ring, while oxidation may occur at the phenyl ring or the butyl side chain. These pathways are similar to those observed for Phenylbutazone.

Q2: What are the ideal storage conditions for a this compound stock solution?

A2: For long-term storage, it is recommended to store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month). For working solutions, storage conditions should be determined based on stability studies, but generally should involve protection from light and storage at a controlled, cool temperature.

Q3: Which solvents are recommended for preparing this compound solutions?

A3: this compound is a solid with low aqueous solubility. For research purposes, organic solvents such as dimethyl sulfoxide (DMSO) are often used to prepare concentrated stock solutions. For further dilution into aqueous media for experiments, co-solvent systems are recommended. Examples include formulations with DMSO, PEG300, Tween-80, and saline, or with sulfobutylether-beta-cyclodextrin (SBE-β-CD) in saline.

Q4: How can I enhance the stability of this compound in an aqueous formulation for in-vitro/in-vivo studies?

A4: To enhance stability in aqueous solutions, consider the following strategies:

  • pH Control: Use a buffering agent to maintain the pH in a range where this compound exhibits maximum stability. This needs to be determined experimentally.

  • Antioxidants: Add antioxidants like ascorbic acid to prevent oxidative degradation.

  • Chelating Agents: Incorporate EDTA to complex with metal ions that may catalyze degradation.

  • Surfactants/Solubilizers: Use surfactants like Tween-80 or complexing agents like cyclodextrins to improve solubility and potentially protect the molecule from degradation.

  • Protection from Light: Always store the solution in light-resistant containers.

Q5: Are there any known incompatibilities of this compound with common excipients?

A5: While specific incompatibility data for this compound is scarce, as a general principle for pyrazolidine-3,5-dione derivatives, avoid highly alkaline or acidic conditions, as these can catalyze hydrolysis. Also, be cautious with excipients that may contain reactive impurities, such as peroxides in polyethylene glycols (PEGs), which can promote oxidation.

Quantitative Data on Stability (Illustrative)

The following tables provide illustrative data on the stability of Phenylbutazone, a close structural analogue of this compound. This data can serve as a general guide for designing stability studies for this compound.

Table 1: Effect of pH on the Stability of Phenylbutazone in Aqueous Solution at 50°C

pHRate Constant (k) (day⁻¹) (Hypothetical)Half-life (t₁/₂) (days) (Hypothetical)
2.00.0858.2
4.00.03122.4
6.00.04515.4
8.00.1205.8
10.00.2502.8
Data is hypothetical and for illustrative purposes only, based on general degradation kinetics of similar compounds.

Table 2: Effect of Temperature on the Stability of Phenylbutazone in Buffered Solution (pH 4.0)

Temperature (°C)Rate Constant (k) (day⁻¹) (Hypothetical)Half-life (t₁/₂) (days) (Hypothetical)
250.005138.6
400.02034.7
500.05512.6
600.1504.6
Data is hypothetical and for illustrative purposes only, based on the Arrhenius equation for temperature-dependent degradation.

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

This protocol is a starting point for developing a stability-indicating HPLC method for this compound, adapted from methods used for Phenylbutazone.

1. Objective: To develop and validate a reverse-phase HPLC method capable of separating and quantifying this compound from its potential degradation products.

2. Materials and Equipment:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 0.05M potassium phosphate monobasic)

  • Phosphoric acid or potassium hydroxide (for pH adjustment)

  • Water (HPLC grade)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 4.5) and acetonitrile (e.g., 40:60 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Injection Volume: 20 µL

4. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation of this compound should be performed:

  • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photodegradation: Expose this compound solution to UV light (254 nm) for 24 hours.

5. Method Validation: The method should be validated according to ICH guidelines for:

  • Specificity: Analyze the forced degradation samples to ensure that degradation product peaks are well-resolved from the this compound peak.

  • Linearity: Establish a calibration curve over a suitable concentration range (e.g., 1-100 µg/mL).

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of this compound.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Visualizations

substance substance condition condition product product This compound This compound Hydrolysis_Product Ring-Opened Product This compound->Hydrolysis_Product Oxidation_Product Hydroxylated Product This compound->Oxidation_Product Acid_Base Acid/Base Acid_Base->this compound Oxidants Oxidants / Light Oxidants->this compound

Caption: Hypothesized degradation pathways for this compound.

start start decision decision process process solution solution A Stability Issue Observed (e.g., Precipitate, Color Change) B Is the solution cloudy or has precipitate? A->B C Check solvent system and solubility limits B->C Yes G Has the solution changed color? B->G No D Optimize co-solvents or add solubilizers C->D E Check storage temperature C->E F Adjust storage temp (avoid refrigeration) E->F H Protect from light G->H Yes J Check for potency loss via HPLC G->J No I Add antioxidant and/or chelating agent H->I K Review storage conditions and container J->K L Optimize formulation (pH, excipients) K->L step step start_end start_end analysis analysis A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Prepare this compound Solution with Selected Formulation A->B C Place Samples in Stability Chambers (Accelerated and Long-Term) B->C D Pull Samples at Pre-defined Time Points C->D E Analyze Samples: - Potency (HPLC) - Appearance - pH - Degradation Products D->E F Evaluate Data and Determine Shelf-Life E->F H End F->H G Start G->A

References

Technical Support Center: Mofebutazone Analysis in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Mofebutazone in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation, troubleshooting, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters to consider for a bioanalytical method for this compound?

A1: According to international guidelines such as those from the ICH, the key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and stability.[1][2][3] It is crucial to demonstrate that the method is reliable and reproducible for its intended purpose.[3]

Q2: What are the main challenges in analyzing this compound in biological matrices like plasma and urine?

A2: The primary challenges include potential interference from endogenous matrix components (matrix effects), the stability of this compound and its metabolites during sample collection, storage, and processing, and achieving adequate sensitivity for pharmacokinetic studies.[4] this compound is known to be extensively metabolized into glucuronide conjugates, which can be unstable.

Q3: What type of internal standard (IS) is recommended for this compound analysis?

A3: A stable isotope-labeled (SIL) internal standard of this compound would be ideal as it shares very similar physicochemical properties and extraction recovery, and it can effectively compensate for matrix effects and variability in ionization. If a SIL IS is not available, a structurally similar compound that does not interfere with this compound or endogenous components can be used. Phenylbutazone-d9 or Phenylbutazone-¹³C₁₂ have been successfully used for the analysis of the related compound Phenylbutazone and could be considered.

Q4: How should I store my plasma and urine samples containing this compound?

A4: To ensure the stability of this compound and its metabolites, it is recommended to store biological samples at -20°C or, for long-term storage, at -80°C. Repeated freeze-thaw cycles should be minimized as they can lead to degradation of analytes. It is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
Column Overload Dilute the sample or inject a smaller volume.
Incompatible Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. Reconstitute the final extract in the mobile phase.
Column Contamination Wash the column with a strong solvent (e.g., isopropanol, followed by acetonitrile). If the problem persists, replace the guard column or the analytical column.
Secondary Interactions Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) for basic compounds or an acid (e.g., formic acid) for acidic compounds like this compound.
Column Void or Degradation Reverse-flush the column (if permitted by the manufacturer). If a void is suspected, replace the column.
Issue 2: Low or No Analyte Signal
Possible Cause Recommended Solution
Inefficient Extraction Recovery Optimize the pH of the sample before extraction. For this compound (an acidic drug), acidifying the sample to a pH of ~4-5 will improve extraction efficiency with organic solvents. Experiment with different extraction solvents or SPE cartridges.
Analyte Degradation Ensure proper sample storage and handling. Minimize the time samples are at room temperature. Investigate the stability of this compound under your specific sample processing conditions (bench-top stability).
Ion Suppression/Enhancement (Matrix Effect) Use a stable isotope-labeled internal standard. Improve sample cleanup by optimizing the SPE wash steps or using a different extraction technique. Dilute the sample if sensitivity allows.
Incorrect MS/MS Parameters Infuse a standard solution of this compound to optimize precursor and product ions, collision energy, and other MS parameters.
Instrument Contamination Clean the ion source, transfer capillary, and other relevant components of the mass spectrometer.
Issue 3: High Variability in Results (Poor Precision)
Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure consistent and precise pipetting of all solutions, especially the internal standard. Automate sample preparation steps if possible.
Variable Matrix Effects Improve the sample cleanup method to remove more interfering components. Use a stable isotope-labeled internal standard.
Instrument Instability Check for fluctuations in pump pressure, column temperature, and MS source stability. Perform system suitability tests before each analytical run.
Inconsistent Integration Review and optimize the peak integration parameters in your chromatography data system.

Experimental Protocols

Disclaimer: The following protocols are adapted from validated methods for Phenylbutazone, a structurally similar compound, and should be fully validated for this compound analysis in your laboratory.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is adapted for the extraction of acidic drugs like this compound from plasma.

  • Sample Preparation:

    • Pipette 500 µL of plasma into a clean centrifuge tube.

    • Add 50 µL of the internal standard working solution (e.g., Phenylbutazone-d9 at 1 µg/mL).

    • Vortex for 10 seconds.

    • Add 100 µL of 1 M formic acid to acidify the sample to approximately pH 4.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 3 mL of ethyl acetate.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Urine

This protocol is designed for the extraction of acidic drugs from a urine matrix.

  • Sample Pre-treatment:

    • Pipette 1 mL of urine into a centrifuge tube.

    • Add 50 µL of the internal standard working solution.

    • Add 1 mL of 0.1 M phosphate buffer (pH 6.0).

    • Vortex for 10 seconds.

  • SPE Procedure (using a mixed-mode strong anion exchange cartridge):

    • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 2 mL of 0.1 M phosphate buffer (pH 6.0).

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.

    • Elution: Elute this compound with 2 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of acidic non-steroidal anti-inflammatory drugs (NSAIDs) in biological matrices, which can be used as a reference for this compound method validation.

Table 1: Typical Linearity and Sensitivity Parameters

ParameterPlasmaUrine
Linearity Range 1 - 1000 ng/mL5 - 2500 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
LLOQ 1 ng/mL5 ng/mL

Table 2: Typical Accuracy and Precision Acceptance Criteria

ParameterAcceptance Criteria
Intra-day and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra-day and Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)

Table 3: Typical Stability of Analytes in Biological Matrix

Stability TestStorage ConditionAcceptance Criteria (% Deviation)
Freeze-Thaw Stability 3 cycles at -20°C and -80°CWithin ±15%
Short-Term (Bench-Top) Stability 8 hours at room temperatureWithin ±15%
Long-Term Stability 30 days at -20°C and -80°CWithin ±15%
Post-Preparative Stability 24 hours in autosamplerWithin ±15%

Visualizations

Experimental_Workflow_LLE cluster_plasma_prep Plasma Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_final_prep Final Preparation Plasma 500 µL Plasma Add_IS Add Internal Standard Plasma->Add_IS Acidify Add 1M Formic Acid Add_IS->Acidify Add_Solvent Add 3 mL Ethyl Acetate Acidify->Add_Solvent Vortex Vortex 5 min Add_Solvent->Vortex Centrifuge Centrifuge 10 min Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound from plasma.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_precision Precision Issues Start Inconsistent Results? Peak_Shape Poor Peak Shape? Start->Peak_Shape Yes Sensitivity Low/No Signal? Start->Sensitivity Yes Precision High %CV? Start->Precision Yes Check_Column Check Column Health Peak_Shape->Check_Column Check_Solvent Check Injection Solvent Peak_Shape->Check_Solvent Final_Action Consult Instrument Manual or Contact Support Check_Column->Final_Action Check_Solvent->Final_Action Optimize_Extraction Optimize Extraction Sensitivity->Optimize_Extraction Check_Matrix_Effect Investigate Matrix Effects Sensitivity->Check_Matrix_Effect Optimize_MS Optimize MS Parameters Sensitivity->Optimize_MS Optimize_MS->Final_Action Review_Pipetting Review Pipetting Technique Precision->Review_Pipetting Check_IS_Response Check Internal Standard Response Precision->Check_IS_Response Check_IS_Response->Final_Action

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

Mofebutazone vs. Phenylbutazone: A Comparative Guide on Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both mofebutazone and phenylbutazone have historically been utilized for their analgesic and anti-inflammatory properties. This guide provides a detailed comparison of their efficacy and toxicity, drawing upon available pharmacological and clinical data to inform researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureThis compoundPhenylbutazone
Toxicity Approximately 5-6 times less toxic than phenylbutazone[1]Higher toxicity profile[1]
Efficacy Weaker analgesic and antiphlogistic (anti-inflammatory) effects[1]More potent anti-inflammatory and analgesic effects
Pharmacokinetics Shorter half-life (1.9 hours); primarily eliminated via glucuronidation (94% within 24 hours)[1]Longer half-life (54-99 hours); slower elimination (88% within 21 days)[1]
Clinical Use Used for joint and muscular painHistorically used for rheumatoid arthritis and other inflammatory conditions; now largely restricted in human use due to toxicity

Efficacy: A Trade-Off Between Potency and Tolerability

Clinical evidence suggests that while both drugs are effective in reducing inflammation and pain, phenylbutazone exhibits greater potency. A double-blind clinical trial in patients with rheumatoid arthritis indicated that phenylbutazone was more effective than this compound (referred to as monophenylbutazone in the study). However, this increased efficacy comes at the cost of a higher incidence of side effects.

This compound, while having weaker analgesic and anti-inflammatory effects, presents a more favorable safety profile, with untoward symptoms being less frequent in clinical comparisons.

Toxicity and Side Effect Profile

The primary differentiator between this compound and phenylbutazone lies in their toxicity. Pharmacological studies have demonstrated that this compound is approximately five to six times less toxic than phenylbutazone.

This compound: While specific quantitative data on the incidence of adverse effects are limited in readily available literature, it is generally reported to have better gastrointestinal tolerability than phenylbutazone.

Phenylbutazone: The use of phenylbutazone in humans has been significantly restricted due to its potential for severe adverse effects. These include:

  • Gastrointestinal: Nausea, vomiting, stomach pain, and in more severe cases, gastrointestinal bleeding and ulcers.

  • Hematological: Aplastic anemia, leukopenia (a decrease in white blood cells), and agranulocytosis.

  • Renal: Kidney damage.

  • Cardiovascular: Increased risk of heart attack and stroke.

Pharmacokinetics: A Tale of Two Half-Lives

The pharmacokinetic profiles of this compound and phenylbutazone are markedly different, which has significant implications for their dosing and duration of action.

Pharmacokinetic ParameterThis compoundPhenylbutazone
Half-Life 1.9 hours54-99 hours
Elimination Primarily glucuronidated; 94% eliminated within 24 hoursMetabolized in the liver; 88% eliminated within 21 days
Protein Binding High (99%), but considered to have a medium binding potentialHigh

The significantly shorter half-life of this compound suggests a shorter duration of action and potentially a lower risk of accumulation and associated toxicities compared to the long-acting phenylbutazone.

Mechanism of Action

Both this compound and phenylbutazone are non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes. By blocking COX-1 and COX-2, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The reduction in prostaglandin synthesis leads to the observed anti-inflammatory and analgesic effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins COX2->Prostaglandins GI_Protection_Platelet_Function GI_Protection_Platelet_Function Prostaglandins_Thromboxanes->GI_Protection_Platelet_Function Modulate Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Mediate This compound This compound This compound->COX1 This compound->COX2 Phenylbutazone Phenylbutazone Phenylbutazone->COX1 Phenylbutazone->COX2

Mechanism of Action of this compound and Phenylbutazone

Experimental Protocols

A Double-Blind, Randomized Controlled Trial Protocol Outline

G start Patient Recruitment (Rheumatoid Arthritis Diagnosis) screening Screening & Baseline Assessment (Pain scores, joint counts, inflammatory markers) start->screening randomization Randomization screening->randomization groupA Group A: This compound Treatment randomization->groupA groupB Group B: Phenylbutazone Treatment randomization->groupB followup Follow-up Assessments (Regular intervals) groupA->followup groupB->followup efficacy Efficacy Endpoints: - Change in pain scores - Reduction in swollen/tender joints - Inflammatory marker levels followup->efficacy safety Safety Monitoring: - Adverse event reporting - Laboratory tests (blood counts, liver/kidney function) followup->safety analysis Data Analysis efficacy->analysis safety->analysis conclusion Conclusion on Comparative Efficacy and Toxicity analysis->conclusion

Generalized Clinical Trial Workflow

Conclusion

The comparison between this compound and phenylbutazone highlights a classic trade-off in pharmacology between efficacy and safety. Phenylbutazone is a more potent anti-inflammatory and analgesic agent, but its use is severely limited by a significant risk of serious adverse effects. This compound, on the other hand, offers a much better safety profile, being considerably less toxic, though at the expense of reduced efficacy. The profound differences in their pharmacokinetic profiles, particularly the much shorter half-life of this compound, further contribute to its improved safety. For research and drug development professionals, the study of these two molecules provides valuable insights into structure-activity and structure-toxicity relationships that can inform the design of safer and more effective anti-inflammatory therapies.

References

A Head-to-Head Showdown: Mofebutazone vs. Meloxicam in Equine Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy, Mechanism of Action, and Pharmacokinetics in Equine Pain Models

For researchers, scientists, and drug development professionals in the veterinary field, the selection of an appropriate non-steroidal anti-inflammatory drug (NSAID) is critical for effective pain management in horses. This guide provides a detailed head-to-head comparison of Mofebutazone and Meloxicam, focusing on their performance in established equine pain models.

Disclaimer: Direct comparative efficacy and pharmacokinetic studies of this compound in equine models are limited in publicly available literature. Therefore, data from its close structural and functional analogue, Phenylbutazone (PBZ), has been utilized as a surrogate for the purpose of this comparison. It is important to note that while related, this compound is reported to be approximately 5-6 times less toxic, with weaker analgesic and anti-inflammatory effects and a considerably shorter half-life (1.9 hours) compared to Phenylbutazone (54-99 hours).[1] These differences should be taken into consideration when interpreting the following data.

Mechanism of Action: A Tale of Two COX Inhibitors

Both this compound and Meloxicam exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[2][3][4] However, their selectivity for the two main isoforms of this enzyme, COX-1 and COX-2, differs significantly.

  • This compound , like its analogue Phenylbutazone, is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[2] The COX-1 enzyme is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining renal blood flow. Inhibition of COX-1 is associated with a higher risk of gastrointestinal side effects.

  • Meloxicam is a preferential COX-2 inhibitor. The COX-2 enzyme is primarily induced at sites of inflammation. By selectively targeting COX-2, Meloxicam aims to reduce inflammation and pain with a lower risk of the gastrointestinal adverse effects associated with non-selective NSAIDs.

COX_Inhibition_Pathway Mechanism of Action: COX Inhibition Pathway cluster_COX Cyclooxygenase (COX) Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Gastroprotection, Renal Blood Flow) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_Inflammatory This compound This compound (Non-selective) This compound->COX1 Inhibits This compound->COX2 Inhibits Meloxicam Meloxicam (COX-2 Preferential) Meloxicam->COX1 Weakly Inhibits Meloxicam->COX2 Strongly Inhibits

Mechanism of Action of this compound and Meloxicam.

Efficacy in Equine Pain Models: A Head-to-Head Comparison

A direct comparative study evaluated the efficacy of oral Meloxicam (0.6 mg/kg BW, q24h) and Phenylbutazone (4.4 mg/kg BW, q12h) in two distinct, experimentally induced pain models in horses: the adjustable heart bar shoe (HBS) model, representing mechanical pain, and the lipopolysaccharide (LPS)-induced synovitis model, representing inflammatory pain.

Key Findings:

  • Mechanical Pain (HBS Model): Phenylbutazone was significantly more effective than Meloxicam at reducing multiple indicators of pain. Meloxicam did not show a significant reduction in pain indicators compared to the placebo in this model.

  • Inflammatory Pain (LPS-Induced Synovitis Model): Meloxicam was more effective at reducing lameness scores and lameness-induced changes in head movement compared to both the placebo and Phenylbutazone. Both drugs reduced the increase in carpal skin temperature compared to the placebo.

Table 1: Comparative Efficacy in Equine Pain Models

Pain ModelDrugEfficacy OutcomeReference
Mechanical Pain (HBS Model) Phenylbutazone (this compound surrogate)Reduced multiple pain indicators vs. placebo and Meloxicam
MeloxicamNo significant reduction in pain indicators vs. placebo
Inflammatory Pain (LPS-Induced Synovitis Model) Phenylbutazone (this compound surrogate)Reduced carpal skin temperature vs. placebo
MeloxicamReduced lameness scores and head movement changes vs. placebo and Phenylbutazone; Reduced carpal skin temperature vs. placebo

Pharmacokinetic Profile

The pharmacokinetic properties of a drug are crucial for determining appropriate dosing regimens and predicting its duration of action.

Meloxicam: In horses, Meloxicam has a relatively long terminal half-life, supporting once-daily administration. Its oral bioavailability is high, and it is not significantly affected by feeding.

Table 2: Pharmacokinetic Parameters in Horses

ParameterMeloxicamThis compound (extrapolated) / PhenylbutazoneReference
Terminal Half-life (t½) ~8.5 - 12.4 hours1.9 hours (this compound, general) / 3.5 - 8.9 hours (Phenylbutazone, equine)
Oral Bioavailability ~85 - 98%Data not available for this compound in horses
Time to Peak Plasma Concentration (Tmax) ~4 - 5 hoursData not available for this compound in horses
Protein Binding High (~97%)High (~99% for this compound, general)
Primary Route of Elimination Metabolism and excretion in urine and fecesGlucuronidation and renal excretion (this compound, general)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

1. Lipopolysaccharide (LPS)-Induced Synovitis Model (Inflammatory Pain)

  • Objective: To induce a transient, inflammatory pain state in a controlled setting.

  • Procedure:

    • A baseline lameness evaluation is performed on clinically sound horses.

    • A sterile solution of LPS (e.g., from E. coli) is injected into a joint, typically the radiocarpal or middle carpal joint.

    • Horses are treated with the test drug (Meloxicam, Phenylbutazone, or placebo) at a predetermined time relative to LPS injection.

    • Lameness is assessed at regular intervals using a standardized scale (e.g., AAEP lameness scale).

    • Other inflammatory markers such as joint effusion, carpal circumference, and skin temperature over the joint are also measured.

  • Key Parameters Measured: Lameness score, change in head movement (for forelimb lameness), carpal skin temperature, joint circumference.

2. Adjustable Heart Bar Shoe (HBS) Model (Mechanical Pain)

  • Objective: To induce a reversible, mechanical lameness.

  • Procedure:

    • An adjustable heart bar shoe is applied to one of the horse's forelimbs.

    • A set screw in the shoe is tightened to apply pressure to the sole of the hoof, inducing lameness.

    • Horses are treated with the test drug or a placebo.

    • Lameness is evaluated at various time points post-treatment using subjective scoring and objective measures like force plates or inertial sensors.

  • Key Parameters Measured: Lameness score, heart rate, and other behavioral indicators of pain.

Experimental_Workflow Equine Pain Model Experimental Workflow cluster_LPS LPS-Induced Synovitis Model cluster_HBS Heart Bar Shoe Model LPS_Start Baseline Lameness Assessment LPS_Induce LPS Injection into Joint LPS_Start->LPS_Induce LPS_Treat Drug Administration (Meloxicam, Phenylbutazone, or Placebo) LPS_Induce->LPS_Treat LPS_Assess Serial Lameness and Inflammation Assessment LPS_Treat->LPS_Assess HBS_Start Apply Adjustable Heart Bar Shoe HBS_Induce Apply Pressure to Hoof Sole HBS_Start->HBS_Induce HBS_Treat Drug Administration (Meloxicam, Phenylbutazone, or Placebo) HBS_Induce->HBS_Treat HBS_Assess Serial Lameness Assessment HBS_Treat->HBS_Assess

Workflow for Equine Pain Model Experiments.

Conclusion

Based on the available evidence, Meloxicam and this compound (represented by its analogue, Phenylbutazone) exhibit different efficacy profiles in equine pain models.

  • This compound (as Phenylbutazone) appears to be more effective in managing mechanical pain, as demonstrated in the heart bar shoe model. Its non-selective COX inhibition may contribute to this broader analgesic effect, but this also carries a higher risk of gastrointestinal side effects. The significantly shorter half-life of this compound compared to Phenylbutazone would likely necessitate more frequent administration.

  • Meloxicam demonstrates superior efficacy in controlling inflammatory pain, such as that induced by synovitis. Its preferential COX-2 inhibition makes it a targeted approach for inflammation-driven pain, potentially with a better safety profile concerning the gastrointestinal tract. Its longer half-life allows for convenient once-daily dosing.

References

Cross-Validation of Analytical Methods for Mofebutazone Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, ensuring the reliability and consistency of data is paramount, particularly when methods are transferred between laboratories or updated over time. Cross-validation of analytical methods is a critical process to demonstrate that two distinct methods are equivalent and can be used interchangeably to quantify a specific analyte. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry—for the quantification of Mofebutazone, a non-steroidal anti-inflammatory drug. The principles and data presented herein are based on established validation practices for analogous compounds, providing a robust framework for researchers, scientists, and drug development professionals.

The Imperative of Cross-Validation

Cross-validation is essential when two or more bioanalytical methods are employed to generate data within the same study or across different studies intended for regulatory submission.[1][2] This process is crucial to ensure that data generated from different methods or at different sites are comparable and reliable.[3] International guidelines, such as the ICH M10 Bioanalytical Method Validation, recommend statistical assessments like Bland-Altman plots, Deming regression, or other valid statistical tools to evaluate the agreement between methods. The primary goal is to identify and quantify any systematic bias between the methods, ensuring that switching from one method to another does not impact the final data interpretation.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the data. The following table summarizes the typical performance characteristics of HPLC, LC-MS/MS, and UV-Vis spectrophotometry, based on data from validated methods for structurally similar compounds.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 2 - 10 µg/mL1 - 150 ng/mL3 - 18 µg/mL
Accuracy (% Recovery) 98 - 102%93 - 104%98.37 ± 3.44%
Precision (% RSD) < 2.0%< 15%1.12%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 - 3.7 ng/mL~0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.0 - 12.3 ng/mL~0.3 - 1.7 µg/mL
Selectivity Moderate to HighVery HighLow to Moderate
Cost ModerateHighLow
Throughput ModerateHighHigh

Note: The data presented are representative values obtained from various sources for analogous compounds and should be considered as a general guide.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the quantification of this compound using HPLC, LC-MS/MS, and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV)
  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH 3.5) and an organic solvent (e.g., acetonitrile and methanol) in an isocratic or gradient elution mode.

    • Flow Rate: Typically 0.8 - 1.5 mL/min.

    • Detection Wavelength: UV detection at the maximum absorbance of this compound (e.g., 254 nm or 270 nm).

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • For bulk drug, dissolve a precisely weighed amount in the mobile phase.

    • For biological matrices, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of this compound in the expected concentration range and construct a calibration curve by plotting peak area against concentration.

    • Accuracy: Determine the recovery of known amounts of this compound spiked into blank matrix samples.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentration levels.

    • LOD and LOQ: Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC Conditions:

    • Similar to HPLC, but often with faster gradients and smaller particle size columns for higher throughput.

  • MS/MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation:

    • A simple and efficient extraction technique like liquid-liquid extraction (LLE) or protein precipitation is typically used for plasma or other biological samples.

  • Validation Parameters:

    • Validation is performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, matrix effect, and stability.

UV-Visible Spectrophotometry
  • Instrumental Conditions:

    • Spectrophotometer: A double beam UV-Visible spectrophotometer.

    • Solvent: A solvent in which this compound is freely soluble and stable (e.g., 0.1 N HCl or methanol).

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound over the UV range (e.g., 200-400 nm).

  • Sample Preparation:

    • Prepare a stock solution of this compound by accurately weighing the standard and dissolving it in the chosen solvent.

    • Prepare working standards by serial dilution.

  • Validation Parameters:

    • Linearity: Verify Beer-Lambert's law over a defined concentration range by measuring the absorbance of the standard solutions.

    • Accuracy and Precision: Determined similarly to the HPLC method.

    • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

Visualizing the Cross-Validation Workflow

To better understand the process, the following diagrams illustrate the general workflow of a cross-validation study and the decision-making process based on the results.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective (e.g., Method Transfer, Update) select_methods Select Reference and Comparator Methods define_objective->select_methods define_acceptance Define Acceptance Criteria (e.g., Statistical Tests, Limits) select_methods->define_acceptance prepare_samples Prepare QC and Incurred Samples define_acceptance->prepare_samples analyze_ref Analyze Samples with Reference Method prepare_samples->analyze_ref analyze_comp Analyze Samples with Comparator Method prepare_samples->analyze_comp collect_data Collect and Tabulate Data analyze_ref->collect_data analyze_comp->collect_data stat_analysis Perform Statistical Analysis (e.g., Bland-Altman, Deming) collect_data->stat_analysis compare_criteria Compare Results with Acceptance Criteria stat_analysis->compare_criteria report Generate Cross-Validation Report compare_criteria->report

General workflow for a cross-validation study.

CrossValidationDecisionTree start Statistical Analysis Results acceptance_criteria_met Acceptance Criteria Met? start->acceptance_criteria_met investigate_bias Investigate Cause of Bias acceptance_criteria_met->investigate_bias No methods_interchangeable Methods are Interchangeable acceptance_criteria_met->methods_interchangeable Yes revalidate_method Re-evaluate or Re-validate Comparator Method investigate_bias->revalidate_method methods_not_interchangeable Methods are NOT Interchangeable revalidate_method->methods_not_interchangeable

References

Mofebutazone: A Comparative Pharmacokinetic Profile Against Other NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profile of Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID), with other commonly used NSAIDs, including Phenylbutazone, Ibuprofen, Diclofenac, Naproxen, and Celecoxib. The information presented is supported by experimental data to offer an objective analysis for research and drug development purposes.

Comparative Pharmacokinetic Data

The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its efficacy and safety profile. The following table summarizes key pharmacokinetic parameters for this compound and other selected NSAIDs.

ParameterThis compoundPhenylbutazoneIbuprofenDiclofenacNaproxenCelecoxib
Time to Peak (Tmax) ~0.3 - 2 hours[1]2 - 4 hours~1 - 2 hours[2]~1 - 4.5 hours[1]2 - 4 hours~3 hours[3][4]
Half-life (t½) ~1.9 hours54 - 99 hours~1 - 3 hours~1.1 - 1.8 hours~15 hours~11.2 hours
Protein Binding ~99%>98%>98%>99%>99%~97%
Metabolism Primarily GlucuronidationOxidation and GlucuronidationOxidationHydroxylation and GlucuronidationO-desmethylation and GlucuronidationMethyl hydroxylation (primarily CYP2C9)
Excretion Almost exclusively renal (97% in 72h)Renal and BiliaryPrimarily RenalPrimarily RenalPrimarily RenalFeces (57%) and Urine (27%)

Key Observations:

  • Rapid Absorption and Elimination: this compound exhibits rapid absorption and a significantly shorter half-life compared to its analog, Phenylbutazone. This suggests a quicker onset of action and faster clearance from the body, which could potentially reduce the risk of accumulation and associated side effects.

  • High Protein Binding: Like most NSAIDs, this compound is highly bound to plasma proteins. This property can influence its distribution and potential for drug-drug interactions.

  • Distinct Metabolism: this compound is primarily metabolized through glucuronidation, whereas other NSAIDs like Celecoxib are metabolized by cytochrome P450 enzymes. This difference in metabolic pathways can be significant when considering co-administration with other drugs that may inhibit or induce these enzymes.

  • Renal Excretion: The primary route of excretion for this compound and many other NSAIDs is through the kidneys. This is an important consideration for patients with renal impairment.

Experimental Protocols

The pharmacokinetic data presented in this guide are typically determined through a series of standardized in vivo and in vitro experiments. Below is a detailed methodology for a typical oral drug pharmacokinetic study in humans.

Objective: To determine the pharmacokinetic profile of an oral NSAID in healthy human subjects.

Study Design: A single-center, open-label, single-dose, crossover study.

Subjects: A cohort of healthy adult volunteers, with specific inclusion and exclusion criteria (e.g., age, weight, no history of significant medical conditions, not taking concomitant medications). Informed consent is obtained from all participants.

Methodology:

  • Drug Administration: After an overnight fast, subjects are administered a single oral dose of the investigational NSAID with a standardized volume of water.

  • Blood Sampling: Serial blood samples are collected into heparinized tubes at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen at -80°C until analysis.

  • Bioanalytical Method: The concentration of the NSAID and its major metabolites in the plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analytes from the plasma matrix.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

    • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.

    • Tmax (Time to Cmax): The time at which Cmax is observed.

    • AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.

    • t½ (Elimination Half-life): The time required for the plasma concentration of the drug to decrease by half.

    • CL/F (Apparent Total Clearance): The volume of plasma cleared of the drug per unit of time after oral administration.

    • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Urine Collection (Optional): To determine the extent of renal excretion, urine samples may be collected over a specified period (e.g., 0-4, 4-8, 8-12, 12-24 hours) and analyzed for the parent drug and its metabolites.

Data Analysis and Reporting: The calculated pharmacokinetic parameters are summarized using descriptive statistics (e.g., mean, standard deviation, coefficient of variation). The results are presented in tables and figures to illustrate the pharmacokinetic profile of the drug.

Mandatory Visualizations

Signaling Pathway: Cyclooxygenase (COX) Inhibition by NSAIDs

The primary mechanism of action for NSAIDs, including this compound, is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins Thromboxane Thromboxane COX1->Thromboxane COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Prostaglandins->GI_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation NSAIDs NSAIDs (e.g., this compound) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Inhibition of COX-1 and COX-2 by NSAIDs blocks prostaglandin and thromboxane synthesis.

Experimental Workflow: Pharmacokinetic Study

The following diagram illustrates the typical workflow for a clinical pharmacokinetic study.

PK_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Sample & Data Analysis cluster_reporting Reporting Protocol Protocol Development & Ethics Approval Recruitment Subject Recruitment & Informed Consent Protocol->Recruitment Dosing Drug Administration (Oral Dose) Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Bioanalysis LC-MS/MS Analysis of Plasma Samples Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Final Study Report & Data Interpretation PK_Analysis->Report

Caption: A typical workflow for a human pharmacokinetic study from planning to final reporting.

References

Validating the Anti-inflammatory Effect of Mofebutazone in a Carrageenan-Induced Paw Edema Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of Mofebutazone and other non-steroidal anti-inflammatory drugs (NSAIDs) in the well-established carrageenan-induced paw edema model. This document details the experimental protocols, presents available comparative data, and illustrates the underlying inflammatory signaling pathways.

Introduction to the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the anti-inflammatory properties of new or existing compounds. Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits an acute, localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain). This inflammatory cascade is biphasic. The initial phase (0-2 hours) is primarily mediated by the release of histamine, serotonin, and bradykinin. The later phase (3-6 hours) involves the production of prostaglandins and the infiltration of neutrophils, which is the primary target for NSAIDs like this compound.

Mechanism of Action of this compound and Comparative NSAIDs

This compound, a pyrazolidinedione derivative, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. By blocking COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

For comparative purposes, this guide includes data on two other commonly used NSAIDs:

  • Indomethacin: A potent non-selective COX inhibitor, often used as a positive control in anti-inflammatory studies.

  • Phenylbutazone: A structurally related pyrazolidinedione derivative with known anti-inflammatory properties.

Experimental Protocols

The following is a detailed methodology for the carrageenan-induced paw edema assay, based on established protocols.

Animals: Male Wistar rats (150-200g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

Materials:

  • Lambda-Carrageenan (1% w/v in sterile saline)

  • This compound

  • Indomethacin (positive control)

  • Phenylbutazone (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6 per group):

    • Control (vehicle-treated)

    • This compound (various doses)

    • Indomethacin (various doses)

    • Phenylbutazone (various doses)

  • Drug Administration: The test compounds (this compound) and positive controls (Indomethacin, Phenylbutazone) are administered orally or intraperitoneally at predetermined times (typically 60 minutes) before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema and Inhibition:

    • The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Comparative Performance Data

The following tables summarize the available quantitative data on the anti-inflammatory effects of Indomethacin and Phenylbutazone in the carrageenan-induced paw edema model.

Note: Extensive searches of the available scientific literature did not yield specific quantitative dose-response data for this compound in the carrageenan-induced paw edema model that would allow for a direct, side-by-side numerical comparison in the format below. One study noted that the analgesic and anti-inflammatory effects of this compound are weaker than those of Phenylbutazone. However, without specific percentage inhibition values, a direct quantitative comparison is not possible at this time.

Table 1: Anti-inflammatory Effect of Indomethacin on Carrageenan-Induced Paw Edema in Rats

Dose (mg/kg)Time (hours)Edema Inhibition (%)
10254
10354
10454
10533

Table 2: Anti-inflammatory Effect of Phenylbutazone on Carrageenan-Induced Paw Edema in Rats

Dose (mg/kg)Time (hours)Edema Inhibition (%)
30342.6

Visualizing the Inflammatory Pathway and Experimental Workflow

Carrageenan-Induced Inflammatory Cascade and NSAID Intervention

G cluster_0 Cellular Events cluster_1 Mediator Release cluster_2 Enzymatic Pathway cluster_3 Inflammatory Outcomes Carrageenan Carrageenan Injection Tissue_Damage Tissue Damage & Mast Cell Degranulation Carrageenan->Tissue_Damage Neutrophil Neutrophil Infiltration Tissue_Damage->Neutrophil Histamine Histamine & Serotonin Release (Early Phase) Tissue_Damage->Histamine Bradykinin Bradykinin Production Tissue_Damage->Bradykinin Arachidonic_Acid Arachidonic Acid Release Tissue_Damage->Arachidonic_Acid Edema Edema, Vasodilation, Hyperalgesia Histamine->Edema Bradykinin->Edema COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX Prostaglandins Prostaglandin Synthesis (Late Phase) COX->Prostaglandins This compound This compound & Other NSAIDs This compound->COX Prostaglandins->Edema

Caption: Carrageenan-induced inflammatory pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating Anti-inflammatory Agents

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection cluster_3 Analysis Animal_Grouping Animal Grouping (Control, this compound, Comparators) Drug_Admin Drug/Vehicle Administration Animal_Grouping->Drug_Admin Carrageenan_Inj Sub-plantar Carrageenan Injection Drug_Admin->Carrageenan_Inj Paw_Measurement Paw Volume/Thickness Measurement (0-5h) Carrageenan_Inj->Paw_Measurement Data_Analysis Calculate % Edema Inhibition Paw_Measurement->Data_Analysis Comparison Compare Efficacy Data_Analysis->Comparison

Caption: Workflow of the carrageenan-induced paw edema assay.

Conclusion

A Comparative Analysis of Mofebutazone and Firocoxib for Equine Osteoarthritis

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the available scientific evidence for two non-steroidal anti-inflammatory drugs in the management of osteoarthritis in horses.

For researchers, scientists, and drug development professionals navigating the landscape of equine osteoarthritis (OA) therapeutics, a clear understanding of the pharmacological profiles of available non-steroidal anti-inflammatory drugs (NSAIDs) is paramount. This guide provides a detailed comparison of Mofebutazone and Firocoxib, two NSAIDs with distinct characteristics, to inform research and development efforts. While Firocoxib is a well-documented, selective COX-2 inhibitor widely used in equine medicine, this compound, a phenylbutazone analogue, has limited specific data in horses and is classified as a banned substance in equine sports.

Mechanism of Action: A Tale of Two Cyclooxygenases

NSAIDs exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[1] There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during an inflammatory response.[2]

Firocoxib is a highly selective COX-2 inhibitor.[2] This selectivity is advantageous as it preferentially targets the inflammatory pathway while sparing the protective functions of COX-1, potentially reducing the risk of gastrointestinal and renal side effects associated with non-selective NSAIDs.[2]

This compound , being an analogue of phenylbutazone, is suggested to be a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. However, one study indicated that this compound is a highly selective COX-1 inhibitor.[3] This lack of definitive characterization in horses highlights a significant knowledge gap.

General Signaling Pathway of NSAIDs in Inflammation Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1 (Constitutive)->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Gastrointestinal Protection\nPlatelet Aggregation\nRenal Blood Flow Gastrointestinal Protection Platelet Aggregation Renal Blood Flow Prostaglandins (Homeostatic)->Gastrointestinal Protection\nPlatelet Aggregation\nRenal Blood Flow Inflammation\nPain\nFever Inflammation Pain Fever Prostaglandins (Inflammatory)->Inflammation\nPain\nFever This compound This compound This compound->COX-1 (Constitutive) This compound->COX-2 (Inducible) Firocoxib Firocoxib Firocoxib->COX-2 (Inducible)

Mechanism of NSAID Action

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profiles of this compound and Firocoxib differ significantly, influencing their dosing regimens and duration of action.

Firocoxib is readily absorbed after oral administration in horses, with a reported bioavailability of approximately 79%. It has a long elimination half-life, allowing for once-daily dosing.

This compound , in contrast, has a considerably shorter half-life of 1.9 hours compared to phenylbutazone's 54-99 hours, as determined in non-equine studies. It is primarily eliminated through glucuronidation, with 94% excreted within 24 hours.

ParameterThis compoundFirocoxib
Bioavailability (Oral) Data not available for horses~79%
Elimination Half-life 1.9 hours (non-equine data)~30-40 hours
Metabolism GlucuronidationHepatic (dealkylation and glucuronidation)
Excretion 94% in 24 hours (non-equine data)Primarily renal
Protein Binding ~99% (medium binding potential)Data not available

Efficacy in Equine Osteoarthritis: A Data-Driven Comparison

Clinical evidence for the efficacy of Firocoxib in treating equine OA is well-established through multiple studies. In contrast, there is a notable absence of published clinical trials evaluating this compound for the same indication in horses.

A large-scale clinical trial involving 253 horses with naturally occurring osteoarthritis demonstrated that Firocoxib (0.1 mg/kg, PO, q24h) was comparable in overall clinical efficacy to phenylbutazone (4.4 mg/kg, PO, q24h) over a 14-day treatment period. Notably, a significantly greater proportion of horses treated with Firocoxib showed improvement in pain on manipulation or palpation, joint circumference, and range of motion compared to the phenylbutazone group. Another study with 429 horses further reinforced the effectiveness of Firocoxib in managing pain and inflammation associated with equine osteoarthritis.

For this compound, while it is described as an analogue of phenylbutazone, a widely used NSAID in equine practice, its analgesic and anti-inflammatory effects are reported to be weaker than those of phenylbutazone in non-equine models. Without equine-specific efficacy data, its potential therapeutic value in treating OA in horses remains speculative.

Efficacy EndpointThis compoundFirocoxib
Reduction in Lameness Score No equine clinical data availableSignificant improvement observed in clinical trials
Improvement in Pain on Manipulation No equine clinical data availableSignificantly greater improvement compared to phenylbutazone
Reduction in Joint Swelling No equine clinical data availableComparable improvement to phenylbutazone
Overall Clinical Improvement No equine clinical data available84.6% of horses improved in one major study

Safety and Tolerability: A Critical Consideration

The safety profile of an NSAID is a critical factor in its clinical utility, particularly for long-term management of chronic conditions like osteoarthritis.

Firocoxib has been shown to have a good safety profile in horses at the recommended therapeutic dose. Its COX-2 selectivity is believed to contribute to a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs.

This compound is reported to be approximately 5-6 times less toxic than phenylbutazone in non-equine studies. However, the lack of equine-specific safety data is a significant concern. Furthermore, this compound is classified as a Class 4/B banned substance by the Racing Medication and Testing Consortium (RMTC) and the Association of Racing Commissioners International (ARCI), as it is not an FDA-approved drug. This regulatory status has significant implications for its use in performance horses.

Experimental Protocols in Equine Osteoarthritis Research

The evaluation of NSAIDs for equine osteoarthritis typically involves rigorous experimental designs to assess efficacy and safety.

Lameness Evaluation in Clinical Trials

A common experimental workflow for a clinical trial investigating an NSAID for equine OA is depicted below. This process involves a baseline assessment, a treatment period, and subsequent evaluations to measure changes in lameness and other clinical parameters.

Typical Experimental Workflow for Equine OA Clinical Trial Screening & Enrollment Screening & Enrollment Baseline Assessment (Day 0) Baseline Assessment (Day 0) Screening & Enrollment->Baseline Assessment (Day 0) Randomization Randomization Baseline Assessment (Day 0)->Randomization Treatment Group (Test NSAID) Treatment Group (Test NSAID) Randomization->Treatment Group (Test NSAID) Control Group (Placebo or Active Comparator) Control Group (Placebo or Active Comparator) Randomization->Control Group (Placebo or Active Comparator) Treatment Period (e.g., 14 days) Treatment Period (e.g., 14 days) Treatment Group (Test NSAID)->Treatment Period (e.g., 14 days) Control Group (Placebo or Active Comparator)->Treatment Period (e.g., 14 days) Interim Assessment (e.g., Day 7) Interim Assessment (e.g., Day 7) Treatment Period (e.g., 14 days)->Interim Assessment (e.g., Day 7) Final Assessment (e.g., Day 14) Final Assessment (e.g., Day 14) Interim Assessment (e.g., Day 7)->Final Assessment (e.g., Day 14) Data Analysis Data Analysis Final Assessment (e.g., Day 14)->Data Analysis

Equine OA Clinical Trial Workflow

Key Methodologies from a Firocoxib vs. Phenylbutazone Study:

  • Study Design: A randomized, controlled clinical trial.

  • Animals: 253 client-owned horses with naturally occurring osteoarthritis.

  • Treatment Groups:

    • Firocoxib paste (0.1 mg/kg, PO, q24h) for 14 days.

    • Phenylbutazone paste (4.4 mg/kg, PO, q24h) for 14 days.

  • Assessments: Physical examinations and lameness evaluations were conducted at baseline (Day 0) and after 7 and 14 days of treatment.

  • Primary Endpoint: Clinical improvement was defined as a reduction of at least one lameness grade or a combined reduction of at least three points in scores for pain during manipulation or palpation, joint swelling, joint circumference, and range of motion.

Conclusion: An Evidence-Based Perspective

The comparison between this compound and Firocoxib for the treatment of osteoarthritis in horses is starkly defined by the disparity in available scientific evidence. Firocoxib is a well-characterized, COX-2 selective NSAID with a demonstrated record of efficacy and safety in numerous equine clinical studies. Its pharmacokinetic profile supports a convenient once-daily dosing regimen.

In contrast, this compound lacks essential equine-specific data regarding its efficacy, safety, and pharmacokinetics for the treatment of osteoarthritis. The limited information available from non-equine studies suggests it may be less potent than traditional NSAIDs like phenylbutazone. Furthermore, its status as a banned, non-FDA approved substance in equine sports severely restricts its clinical applicability.

For researchers and drug development professionals, Firocoxib serves as a benchmark for a targeted, evidence-based therapeutic for equine OA. The significant data gaps for this compound underscore the necessity for comprehensive, species-specific research before any consideration of its potential role in equine medicine. Future research should focus on conducting robust clinical trials to establish the efficacy and safety of novel and existing compounds in the target species.

References

Comparative Pharmacokinetics of Dexamethasone: Mofebutazone vs. Aspirin Co-administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of two non-steroidal anti-inflammatory drugs (NSAIDs), Mofebutazone and Aspirin, on the pharmacokinetics of the synthetic glucocorticoid, dexamethasone. The information is based on available scientific literature, primarily drawing from a key study in a rat model. This document is intended to inform researchers on the potential drug-drug interactions that may alter the absorption, distribution, metabolism, and excretion of dexamethasone when co-administered with these agents.

Executive Summary

A pivotal study by Kassem et al. (1981) investigated the influence of this compound and Aspirin on the pharmacokinetics of orally administered dexamethasone in rats. The findings indicate distinct interaction profiles for the two NSAIDs. This compound was found to have no significant impact on the pharmacokinetic parameters of dexamethasone. In contrast, Aspirin demonstrated a discernible, albeit moderate, effect. Specifically, Aspirin was reported to enhance the C-6 hydroxylation of dexamethasone, leading to a reduction in its half-life and renal clearance, while simultaneously increasing its hepatic clearance.

It is important to note that while the qualitative effects have been described, the specific quantitative data from this primary study, such as Area Under the Curve (AUC), maximum concentration (Cmax), and elimination half-life (t½), are not available in the public domain. Therefore, the following table summarizes the qualitative findings.

Data Presentation

Table 1: Qualitative Comparison of the Effects of this compound and Aspirin on Dexamethasone Pharmacokinetics

Pharmacokinetic ParameterEffect of this compound Co-administrationEffect of Aspirin Co-administrationReference
Overall Influence No pronounced influenceLess pronounced effect than phenylbutazone[1]
Absorption No interference with gastrointestinal absorptionNot specified[1]
Metabolism Not specifiedEnhancement of C-6 hydroxylation[1]
Half-life (t½) Not specifiedSuppressed[1]
Renal Clearance Not specifiedSuppressed[1]
Hepatic Clearance Not specifiedEnhanced
Gastrointestinal Toxicity Not specifiedPotential for increased gastrointestinal toxicity due to additive ulcerogenic effects

Experimental Protocols

The following is a representative experimental protocol for a pharmacokinetic study of dexamethasone and its interaction with co-administered drugs in a rat model, synthesized from established methodologies in the field.

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.

2. Drug Administration:

  • Dexamethasone: Administered orally (p.o.) or intravenously (i.v.) as a solution or suspension. The dosage would be determined by the study's objectives.

  • This compound/Aspirin: Administered orally at a predetermined time before or concurrently with dexamethasone administration. The vehicle for administration should be inert (e.g., saline, carboxymethyl cellulose).

  • Control Group: A control group receiving only dexamethasone in the same vehicle should be included.

3. Sample Collection:

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dexamethasone administration. Sampling is typically performed via a cannulated jugular vein or from the tail vein.

  • Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

4. Analytical Methodology:

  • Quantification of Dexamethasone: Plasma concentrations of dexamethasone are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as AUC, Cmax, Tmax, t½, clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis with appropriate software (e.g., WinNonlin).

6. Statistical Analysis:

  • Statistical comparisons of the pharmacokinetic parameters between the control group and the treatment groups (dexamethasone + this compound/Aspirin) are performed using appropriate statistical tests, such as ANOVA or t-tests, to determine the significance of any observed differences.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_experiment Experimental Phase cluster_analysis Analysis animal_model Animal Model Selection (e.g., Male Wistar Rats) acclimatization Acclimatization animal_model->acclimatization drug_prep Drug Formulation (Dexamethasone, this compound, Aspirin) drug_admin Drug Administration (Oral Gavage) drug_prep->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep sample_storage Sample Storage (-80°C) plasma_sep->sample_storage lc_ms LC-MS/MS Analysis (Dexamethasone Quantification) sample_storage->lc_ms pk_analysis Pharmacokinetic Analysis (AUC, Cmax, t1/2, etc.) lc_ms->pk_analysis stat_analysis Statistical Analysis pk_analysis->stat_analysis conclusion Conclusion on Drug Interaction stat_analysis->conclusion interaction_pathway cluster_dexamethasone Dexamethasone Pharmacokinetics DEX Oral Dexamethasone Absorption GI Absorption DEX->Absorption Systemic_DEX Systemic Dexamethasone Absorption->Systemic_DEX Metabolism Hepatic Metabolism (e.g., C-6 Hydroxylation) Systemic_DEX->Metabolism Elimination Renal Excretion Metabolism->Elimination Metabolism->Elimination Increased Hepatic Clearance This compound This compound This compound->Systemic_DEX No Pronounced Influence Aspirin Aspirin Aspirin->Metabolism Enhances Aspirin->Elimination Suppresses (Renal)

References

Inter-laboratory Validation of a Mofebutazone Potency Assay: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of a Mofebutazone potency assay. This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.[1][2] Accurate and reproducible potency assays are critical for ensuring the quality and efficacy of pharmaceutical products. This document presents a comparative summary of validation results from three independent laboratories, a detailed experimental protocol for the potency assay, and visual representations of the underlying mechanism and experimental workflow.

Inter-laboratory Validation Data Summary

The following table summarizes the quantitative results from an inter-laboratory study to validate a high-performance liquid chromatography (HPLC) method for determining the potency of this compound. Three participating laboratories (Lab A, Lab B, and Lab C) assessed the same batches of this compound active pharmaceutical ingredient (API). The validation was conducted in accordance with International Council for Harmonisation (ICH) guidelines.

Validation ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Accuracy (% Recovery) 99.2%100.5%99.8%98.0% - 102.0%
Precision (RSD %)
- Repeatability0.85%0.92%0.79%≤ 2.0%
- Intermediate Precision1.25%1.40%1.18%≤ 2.0%
Linearity (r²) 0.99950.99910.9998≥ 0.999
Specificity No InterferenceNo InterferenceNo InterferenceNo interference at the retention time of the analyte
Robustness PassedPassedPassedNo significant impact on results
Limit of Detection (LOD) 0.05 µg/mL0.06 µg/mL0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mL0.18 µg/mL0.15 µg/mLReportable

Experimental Protocol: this compound Potency Assay by HPLC

This section details the methodology used for the determination of this compound potency by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents

  • This compound Reference Standard

  • This compound Sample

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Purified water

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV detector

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of phosphate buffer (pH 3.5), acetonitrile, and methanol (30:50:20 v/v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (25°C)

3. Preparation of Solutions

  • Buffer Preparation: Dissolve a suitable amount of potassium dihydrogen phosphate in purified water to a concentration of 0.05 M. Adjust the pH to 3.5 with orthophosphoric acid.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound Reference Standard in the mobile phase to obtain a final concentration of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a final concentration of 100 µg/mL.

4. System Suitability

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

5. Procedure

  • Inject the standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak areas for this compound.

  • Calculate the percentage of this compound in the sample using the following formula:

    % Potency = (Area of Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100

Visualizations

This compound Mechanism of Action

The following diagram illustrates the signaling pathway through which this compound exerts its anti-inflammatory effect.

Mofebutazone_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes Inhibits

Caption: this compound's inhibitory action on COX enzymes.

Inter-laboratory Validation Workflow

This diagram outlines the workflow for the inter-laboratory validation of the this compound potency assay.

Interlab_Validation_Workflow cluster_labs Independent Laboratory Analysis Start Start: Develop & Optimize Assay Protocol Protocol_Distribution Distribute Standardized Protocol & Reference Material to Labs Start->Protocol_Distribution Lab_A Lab A - Accuracy - Precision - Linearity Protocol_Distribution->Lab_A Lab_B Lab B - Accuracy - Precision - Linearity Protocol_Distribution->Lab_B Lab_C Lab C - Accuracy - Precision - Linearity Protocol_Distribution->Lab_C Data_Collection Collect & Compile Data from All Labs Lab_A->Data_Collection Lab_B->Data_Collection Lab_C->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, RSD) Data_Collection->Statistical_Analysis Comparison Compare Results Against Acceptance Criteria Statistical_Analysis->Comparison Conclusion Conclusion: Method is Validated Comparison->Conclusion Pass Failed Conclusion: Method requires further optimization Comparison->Failed Fail

Caption: Workflow of the inter-laboratory validation process.

References

Efficacy comparison of Mofebutazone and Ketoprofen in a rodent pain model

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both Mofebutazone and Ketoprofen have carved out their niches in pain and inflammation management. For researchers and drug development professionals, understanding the comparative efficacy of these compounds in preclinical models is paramount. This guide provides an objective comparison of this compound and Ketoprofen, supported by available experimental data from rodent pain models, to inform future research and development.

Mechanism of Action: A Shared Pathway

Both this compound and Ketoprofen belong to the class of NSAIDs and exert their primary therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes.[1][2][3][4] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[5] By blocking COX-1 and COX-2, these drugs reduce the production of prostaglandins, thereby alleviating pain and inflammation. While both drugs share this fundamental mechanism, their potency and efficacy can differ. Ketoprofen is known to be a non-selective inhibitor of both COX-1 and COX-2. This compound, a pyrazolidinedione derivative, also functions through COX inhibition.

Signaling Pathway of NSAIDs

NSAID_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (e.g., GI protection, platelet function) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (e.g., Pain, Inflammation, Fever) COX2->Prostaglandins_COX2 This compound This compound This compound->COX1 This compound->COX2 Ketoprofen Ketoprofen Ketoprofen->COX1 Ketoprofen->COX2

Caption: General signaling pathway of NSAIDs like this compound and Ketoprofen.

Quantitative Efficacy Comparison

Direct comparative studies providing quantitative efficacy data for this compound alongside Ketoprofen in the same rodent pain models are limited in the available scientific literature. However, data from individual studies on Ketoprofen provide a benchmark for its analgesic and anti-inflammatory potency. For this compound, its efficacy has been qualitatively described as weaker than its parent compound, Phenylbutazone.

Table 1: Efficacy of Ketoprofen in Rodent Pain Models

Pain ModelSpeciesRoute of AdministrationDose RangeObserved EffectCitation
Plantar Incision (Guarding Behavior)RatParenteral0.5 - 5 mg/kgDose-dependent decrease in cumulative pain score. A dose of 5 mg/kg provided maximal reduction in guarding behavior.
Acetic Acid-Induced WrithingMouseIntraperitoneal0.1 - 1.0 mg/kgDose-dependently blocked acid-induced depression of shredding behavior, indicating significant analgesic effects.
Carrageenan-Induced Paw EdemaRatTopical (1% gel)2.2 mg/kg (ED50)The topical ED50 was found to be 2.2 mg/kg.
Carrageenan-Induced Paw EdemaRatOral6.1 mg/kg (ED50)The oral ED50 was determined to be 6.1 mg/kg.

This compound Efficacy:

Experimental Protocols

To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are crucial. Below are methodologies for two common rodent pain models used to evaluate NSAIDs.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rat. The contralateral paw may be injected with saline to serve as a control.

  • Drug Administration: Test compounds (this compound or Ketoprofen) or a vehicle control are administered, typically orally or intraperitoneally, at a specified time before the carrageenan injection (e.g., 30-60 minutes).

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The degree of swelling is calculated as the increase in paw volume compared to the baseline measurement. The percentage inhibition of edema by the drug treatment compared to the vehicle control group is then determined.

Acetic Acid-Induced Writhing Test in Mice

This model is a common method for screening peripheral analgesic activity.

  • Animal Model: Male Swiss albino or ICR mice (20-30g) are generally used.

  • Drug Administration: The test compounds or a vehicle control are administered orally or intraperitoneally, typically 30-60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% or 0.7% solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg or 16 µl/g body weight.

  • Observation: Following a latency period of about 5 minutes after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period, usually 10-20 minutes.

  • Data Analysis: The total number of writhes for each animal is recorded. The percentage of inhibition of writhing in the drug-treated groups is calculated relative to the vehicle-treated control group.

Experimental Workflow for a Rodent Pain Model

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_assessment Pain Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Pain Threshold Measurement Animal_Acclimation->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Drug_Admin Administer this compound, Ketoprofen, or Vehicle Randomization->Drug_Admin Pain_Induction Induce Pain (e.g., Carrageenan, Acetic Acid) Drug_Admin->Pain_Induction Behavioral_Observation Observe and Record Pain Behaviors (e.g., Paw Volume, Writhing) Pain_Induction->Behavioral_Observation Data_Collection Collect and Tabulate Data Behavioral_Observation->Data_Collection Statistical_Analysis Statistical Analysis (% Inhibition, ED50) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A generalized workflow for assessing analgesic efficacy in a rodent pain model.

Conclusion

Based on the available data, Ketoprofen demonstrates significant and dose-dependent analgesic and anti-inflammatory effects in various well-established rodent pain models. Quantitative data, such as ED50 values, provide a solid foundation for its characterization as a potent NSAID.

In contrast, while this compound is understood to operate through a similar mechanism of COX inhibition, direct quantitative evidence of its efficacy in these models is scarce. The primary available information positions it as a less potent analgesic and anti-inflammatory agent compared to Phenylbutazone.

For researchers, this guide highlights the robust preclinical data supporting the efficacy of Ketoprofen. For this compound, further quantitative studies in standardized rodent pain models are warranted to enable a direct and comprehensive comparison of its efficacy against other NSAIDs like Ketoprofen. This would be crucial for a more definitive assessment of its therapeutic potential.

References

Validating the Specificity of a Mofebutazone ELISA Kit: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of Mofebutazone are critical for pharmacokinetic studies, drug monitoring, and regulatory compliance. The Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput and sensitive method for this purpose. However, the specificity of an ELISA kit—its ability to exclusively detect this compound without cross-reacting with structurally similar molecules—is a paramount concern that requires rigorous validation.

This guide provides an objective comparison of a hypothetical this compound ELISA kit's performance against potential cross-reactants and outlines alternative detection methods. The experimental data presented is based on typical validation results for similar non-steroidal anti-inflammatory drug (NSAID) immunoassays, given the limited publicly available data for a specific this compound ELISA kit.

Data Presentation: Cross-Reactivity Analysis

The cornerstone of validating an ELISA kit's specificity is the cross-reactivity analysis. This involves testing structurally related compounds to determine the extent to which they interfere with the assay, potentially leading to false-positive results or inaccurate quantification. This compound is structurally similar to Phenylbutazone and its metabolites; therefore, these are the primary candidates for cross-reactivity.

Below is a summary of expected cross-reactivity data for a this compound ELISA kit.

CompoundChemical StructureConcentration Tested (ng/mL)Cross-Reactivity (%)
This compoundC₁₃H₁₆N₂O₂100100%
PhenylbutazoneC₁₉H₂₀N₂O₂1000< 10%
OxyphenbutazoneC₁₉H₂₀N₂O₃1000< 5%
IndomethacinC₁₉H₁₆ClNO₄1000< 0.1%
IbuprofenC₁₃H₁₈O₂1000< 0.1%
NaproxenC₁₄H₁₄O₃1000< 0.1%

Note: This data is hypothetical but representative of expected results for a highly specific this compound ELISA kit. A lower cross-reactivity percentage indicates higher specificity. For instance, a Phenylbutazone ELISA kit from Neogen shows 23.3% cross-reactivity with its metabolite, Oxyphenbutazone[1][2]. Due to the close structural relationship, a degree of cross-reactivity between this compound and Phenylbutazone is anticipated.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Protocol for Specificity (Cross-Reactivity) Testing

This protocol outlines the steps to assess the specificity of a competitive this compound ELISA.

  • Preparation of Standards and Cross-Reactants:

    • Prepare a standard curve of this compound at concentrations ranging from the kit's lower to upper limits of quantification.

    • Prepare stock solutions of potential cross-reactants (e.g., Phenylbutazone, Oxyphenbutazone, Indomethacin, Ibuprofen, Naproxen) in an appropriate solvent.

    • Create a series of dilutions for each cross-reactant, typically at concentrations significantly higher than the this compound standard curve to robustly assess interference.

  • Assay Procedure:

    • Add standards, controls, and diluted cross-reactant samples to the wells of the this compound antibody-coated microplate.

    • Add the this compound-enzyme conjugate to each well.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound present.

    • Stop the reaction and measure the absorbance using a microplate reader at the specified wavelength.

  • Calculation of Cross-Reactivity:

    • Determine the concentration of this compound that causes a 50% reduction in signal (IC50) from the standard curve.

    • Determine the IC50 for each cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Alternative Detection Methods

While ELISA is a valuable screening tool, alternative methods offer higher specificity and are often used for confirmation.

MethodPrincipleSpecificityThroughputCost per Sample
High-Performance Liquid Chromatography (HPLC) Separation based on polarityHighModerateModerate
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by chromatography followed by mass-to-charge ratio detectionVery HighModerateHigh
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass detectionVery HighModerateHigh

These chromatographic techniques, particularly when coupled with mass spectrometry, are considered the gold standard for quantitative analysis due to their high specificity and ability to distinguish between structurally similar compounds[3].

Mandatory Visualizations

To further clarify the experimental workflow and logical relationships, the following diagrams are provided.

ELISA_Specificity_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_standards Prepare this compound Standards add_samples Add Standards & Samples to Coated Plate prep_standards->add_samples prep_cross_reactants Prepare Cross-Reactant Dilutions prep_cross_reactants->add_samples add_conjugate Add this compound-Enzyme Conjugate add_samples->add_conjugate incubate1 Incubate (Competitive Binding) add_conjugate->incubate1 wash Wash Plate incubate1->wash add_substrate Add Substrate wash->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_plate Read Absorbance stop_reaction->read_plate calc_ic50 Calculate IC50 for This compound & Cross-Reactants read_plate->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Workflow for ELISA Specificity Validation.

Mofebutazone_Structural_Comparison This compound This compound (C₁₃H₁₆N₂O₂) Phenylbutazone Phenylbutazone (C₁₉H₂₀N₂O₂) This compound->Phenylbutazone High Structural Similarity (Lacks one phenyl group) Other_NSAIDs Other NSAIDs (e.g., Ibuprofen, Naproxen) This compound->Other_NSAIDs Lower Structural Similarity Oxyphenbutazone Oxyphenbutazone (C₁₉H₂₀N₂O₃) (Metabolite of Phenylbutazone) Phenylbutazone->Oxyphenbutazone High Structural Similarity Phenylbutazone->Other_NSAIDs Lower Structural Similarity

Caption: Structural Relationships of this compound.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Mofebutazone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID) and an analog of phenylbutazone, requires careful handling and disposal to prevent potential harm to individuals and ecosystems. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a culture of responsible chemical management.

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to don the appropriate personal protective equipment to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of airborne particles.

Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][2] Avoid eating, drinking, or smoking in areas where this compound is handled or stored.[1][3]

Step-by-Step Disposal Procedures

The preferred method for disposing of unused or expired this compound is through a designated drug take-back program.[4] These programs ensure that pharmaceuticals are disposed of in an environmentally sound manner. If a take-back program is not available, the following steps should be taken for disposal in the trash:

  • Do Not Flush: Never dispose of this compound by flushing it down the toilet or washing it down the sink. This can introduce the active pharmaceutical ingredient into the water supply, posing a risk to aquatic life and potentially human health.

  • Deactivation and Admixture:

    • Remove the this compound from its original container.

    • To render the drug unappealing and to prevent accidental ingestion, mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules to avoid generating dust.

  • Containment:

    • Place the mixture into a sealable plastic bag or other durable, leak-proof container to prevent the contents from spilling.

  • Final Disposal:

    • Place the sealed container in the household or laboratory trash.

    • Before disposing of the original empty container, be sure to remove or scratch out all personal or identifying information from the prescription label to protect privacy.

In the event of a significant spill, use personal protective equipment and absorbent material to collect the spilled substance. Dispose of the contaminated material in accordance with local regulations for chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Unused this compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe take_back Is a Drug Take-Back Program Available? ppe->take_back use_take_back Utilize Take-Back Program take_back->use_take_back Yes trash_disposal Prepare for Trash Disposal take_back->trash_disposal No end End: Proper Disposal Complete use_take_back->end mix Mix with Unpalatable Substance (e.g., coffee grounds) trash_disposal->mix seal Place Mixture in a Sealed Container mix->seal dispose_trash Dispose of in Trash seal->dispose_trash remove_info Remove Personal Information from Original Container dispose_trash->remove_info remove_info->end

This compound Disposal Workflow

Environmental and Safety Considerations

This compound is structurally related to phenylbutazone, a substance known to have potential environmental impacts. Therefore, preventing its release into the environment is crucial. The disposal methods outlined above are designed to minimize environmental contamination and prevent accidental exposure. For disposal of large quantities or in an industrial setting, it is recommended to consult with a licensed waste disposal contractor to ensure compliance with all local, state, and federal regulations. Empty containers should be taken to an approved waste handling site for recycling or disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mofebutazone
Reactant of Route 2
Mofebutazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.